IMD-ferulic
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H41N7O4 |
|---|---|
Molecular Weight |
635.8 g/mol |
IUPAC Name |
(E)-N-[3-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methylcarbamoylamino]propyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C36H41N7O4/c1-3-4-10-31-42-33-34(27-8-5-6-9-28(27)41-35(33)37)43(31)23-26-13-11-25(12-14-26)22-40-36(46)39-20-7-19-38-32(45)18-16-24-15-17-29(44)30(21-24)47-2/h5-6,8-9,11-18,21,44H,3-4,7,10,19-20,22-23H2,1-2H3,(H2,37,41)(H,38,45)(H2,39,40,46)/b18-16+ |
InChI Key |
DUHFXZCTNOHIOJ-FBMGVBCBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Ferulic Acid and its Derivatives
To the intended audience of researchers, scientists, and drug development professionals: This document provides a comprehensive overview of the molecular mechanisms of ferulic acid (FA), a phenolic compound with significant therapeutic potential. Extensive literature searches for a specific compound termed "IMD-ferulic" did not yield any results, suggesting this may be a novel, not yet publicly documented, or proprietary compound. The following guide therefore focuses on the well-documented mechanisms of ferulic acid and its known derivatives, which are of significant interest in the fields of immunology and inflammatory diseases.
Introduction to Ferulic Acid
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitously distributed phytochemical found in the cell walls of various plants, including grains, fruits, and vegetables.[1][2] It is recognized for its potent antioxidant and anti-inflammatory properties, which underpin its potential applications in managing a range of health conditions, from metabolic syndrome to neurodegenerative diseases and skin aging.[1][3] The therapeutic efficacy of ferulic acid is attributed to its unique chemical structure, which enables it to scavenge free radicals and modulate key signaling pathways involved in inflammation and immune responses.[1][4]
Core Mechanisms of Action
The therapeutic effects of ferulic acid are multifaceted and primarily stem from its robust antioxidant and anti-inflammatory activities. These properties are intrinsically linked and contribute to its protective effects in various disease models.
Antioxidant Activity
Ferulic acid's antioxidant capacity is a cornerstone of its mechanism of action. It effectively neutralizes a variety of reactive oxygen species (ROS), including hydroxyl and peroxyl radicals. This is achieved through the formation of a resonance-stabilized phenoxy radical, which prevents the propagation of free radical-mediated damage.[1] Furthermore, ferulic acid can enhance the stability and efficacy of other antioxidants, such as vitamins C and E, and upregulate the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[4]
Anti-inflammatory Activity
Ferulic acid exerts significant anti-inflammatory effects by modulating several key signaling pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators and the suppression of inflammatory cellular responses.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Ferulic acid has been shown to inhibit NF-κB activation through multiple mechanisms:
-
Inhibition of IκBα Degradation: By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, ferulic acid maintains the NF-κB complex in an inactive state within the cytoplasm.[5]
-
Reduced IKK Activity: Ferulic acid can inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα.[5]
-
Prevention of NF-κB Nuclear Translocation: By preserving the integrity of the IκBα-NF-κB complex, ferulic acid effectively blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.[5]
Caption: Ferulic acid inhibits the NF-κB signaling pathway.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in immunity and inflammation. Studies have shown that ferulic acid can mitigate immune damage by modulating this pathway. Specifically, ferulic acid has been observed to reduce the levels of interleukin-6 (IL-6) and decrease the protein content of JAK1, JAK2, and STAT3, suggesting an inhibitory effect on this pro-inflammatory signaling axis.[6][7]
Caption: Ferulic acid modulates the JAK/STAT signaling pathway.
The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by activating caspase-1 and inducing the release of the pro-inflammatory cytokine IL-1β. Ferulic acid has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[8] This inhibitory action is, in part, mediated by the induction of autophagy, which can remove inflammasome-activating signals. By blocking this pathway, ferulic acid reduces the maturation and secretion of IL-1β, a potent pyrogen and inflammatory mediator.[8]
Quantitative Data on Ferulic Acid and its Derivatives
The following table summarizes quantitative data related to the bioactivity of ferulic acid and its derivatives from various studies.
| Compound/Derivative | Bioactivity | Model System | EC50/IC50/Concentration | Reference |
| Ferulic Acid | Inhibition of IL-1β release | LPS-stimulated THP-1-derived macrophages | 20 µM | [8] |
| Ferulic Acid | Radioprotective effect | C57BL/6J mice | 25, 50, and 100 mg/kg/d | [7] |
| Ferulic Acid Derivative (A19) | Antiviral (TMV) | In vivo | EC50: 251.1 µg/mL | [9] |
| Ferulic Acid Derivative (A20) | Antiviral (TMV) | In vivo | EC50: 336.2 µg/mL | [9] |
| Ferulic Acid Derivative (A29) | Antiviral (TMV) | In vivo | EC50: 347.1 µg/mL | [9] |
| Ferulic Acid Derivative (A31) | Antiviral (TMV) | In vivo | EC50: 385.5 µg/mL | [9] |
| Ribavirin (Control) | Antiviral (TMV) | In vivo | EC50: 655.0 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols used in the study of ferulic acid's mechanisms.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using Phorbol-12-myristate-13-acetate (PMA).
-
Induction of Inflammation: Differentiated macrophages are stimulated with lipopolysaccharide (LPS) to establish an in vitro inflammatory cell model.
-
Treatment: Cells are pre-treated with varying concentrations of ferulic acid (e.g., 20 µM) prior to LPS stimulation.
-
Analysis of Inflammatory Markers: The expression and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using techniques like ELISA and Western blotting. ROS production can also be measured using fluorescent probes.
-
Investigation of Signaling Pathways: The activation of signaling pathways like NF-κB and the NLRP3 inflammasome is assessed by measuring the protein expression levels of key components (e.g., NLRP3, activated caspase-1) via Western blot.[8]
In Vivo Radioprotection Study in Mice
-
Animal Model: C57BL/6J mice are used as the experimental model.
-
Irradiation: Mice are exposed to a specific dose of γ-irradiation (e.g., 6.0 Gy of 60Co).
-
Ferulic Acid Administration: Ferulic acid is administered orally at different doses (e.g., 25, 50, and 100 mg/kg/d) for a defined period before and after irradiation (e.g., 7 days before and 30 days after).
-
Analysis of Hematopoietic and Immune Parameters: Changes in peripheral blood cells, spleen lymphocytes (T and B cells, NK cells), and bone marrow hematopoietic stem/progenitor cells are evaluated using flow cytometry and complete blood counts.
-
Transcriptome Analysis: Whole-genome transcriptome sequencing of bone marrow can be performed to identify changes in gene expression related to immunity and inflammation.
-
Protein Level Analysis: Levels of specific cytokines (e.g., IL-6) and signaling proteins (e.g., JAK1, JAK2, STAT3) in the bone marrow are quantified by ELISA.[6][7]
Caption: Generalized experimental workflows for in vitro and in vivo studies of ferulic acid.
Conclusion
Ferulic acid and its derivatives represent a promising class of bioactive molecules with well-defined antioxidant and anti-inflammatory properties. Their ability to modulate key signaling pathways such as NF-κB, JAK/STAT, and the NLRP3 inflammasome provides a strong rationale for their further investigation and development as therapeutic agents for a variety of inflammatory and immune-mediated diseases. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to build upon in their exploration of this versatile natural compound.
References
- 1. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferulic acid - Wikipedia [en.wikipedia.org]
- 3. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferulic Acid Alleviates Radiation-Induced Immune Damage by Acting on JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of Novel Ferulic Acid Derivatives Incorporating Substituted Isopropanolamine Moieties as Potential Tobacco Mosaic Virus Helicase Inhibitors [mdpi.com]
Synthesis and Characterization of Novel Ferulic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention for its wide array of therapeutic properties.[1][2] These include antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anticarcinogenic effects.[1][2] The biological activity of ferulic acid is largely attributed to its ability to scavenge free radicals.[1][2] However, its therapeutic potential can be enhanced by modifying its chemical structure. The synthesis of novel ferulic acid derivatives aims to improve its physicochemical properties, such as solubility and stability, and to enhance its biological efficacy.[3] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel ferulic acid derivatives.
Synthesis of Ferulic Acid Derivatives
The chemical modification of ferulic acid primarily involves targeting its carboxyl and phenolic hydroxyl groups to create esters, amides, and ethers. These modifications can alter the lipophilicity and, consequently, the bioavailability and biological activity of the parent molecule.
Common Synthetic Strategies
-
Esterification: This is a common method to modify the carboxyl group of ferulic acid. It can be achieved through chemical or enzymatic catalysis.
-
Chemical Esterification: Typically involves reacting ferulic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux or microwave irradiation.[4]
-
Enzymatic Esterification: Utilizes lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the reaction between ferulic acid and an alcohol. This method is often preferred for its milder reaction conditions and higher selectivity.[5][6]
-
-
Amidation: The carboxyl group of ferulic acid can also be converted to an amide by reacting it with an amine. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine.[7][8]
-
Etherification: The phenolic hydroxyl group of ferulic acid can be modified through etherification. For instance, reacting methyl ferulate with epichlorohydrin (B41342) under basic conditions can yield derivatives with a β-amino alcohol structure.[9]
Experimental Protocol: Synthesis of Alkyl Ferulate Esters via Enzymatic Esterification
This protocol is a modified version of the method described by Shi et al. (2017).[5]
Materials:
-
Ferulic Acid (FA)
-
Fatty alcohol (e.g., propanol, hexanol, nonanol, dodecanol)
-
n-hexane
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Molecular sieves (4 Å)
Procedure:
-
Dissolve ferulic acid and a fatty alcohol (molar ratio of 1:8) in 10 mL of n-hexane in a 50 mL triangular flask.
-
Add 80 mg of Novozym 435 lipase and 10 molecular sieves to the mixture.
-
Place the flask in an orbital air shaking bath at 150 rpm and 50°C for 7 days.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting alkyl ferulate ester using column chromatography on silica (B1680970) gel.
Characterization of Ferulic Acid Derivatives
The synthesized derivatives are characterized using various spectroscopic and chromatographic techniques to confirm their structure and purity.
Standard Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the derivatives by identifying the chemical environment of the hydrogen and carbon atoms.[5][9][10]
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the synthesized compounds.[5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and ether linkages.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized derivatives.
Experimental Protocol: HPLC Analysis of Ferulic Acid Derivatives
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).
Procedure:
-
Prepare a standard solution of the ferulic acid derivative in a suitable solvent (e.g., methanol).
-
Inject the sample into the HPLC system.
-
Run the analysis using a suitable gradient program.
-
Monitor the elution of the compound using the UV detector at an appropriate wavelength (e.g., 320 nm).
-
The purity of the compound is determined by the peak area percentage.
Data Presentation
Table 1: Synthesis of Alkyl Ferulate Esters
| Compound | Fatty Alcohol | Method | Reaction Time | Yield (%) | Reference |
| Propyl ferulate (FC3) | Propanol | Enzymatic | 7 days | - | [5] |
| Hexyl ferulate (FC6) | Hexanol | Enzymatic | 7 days | - | [5] |
| Nonyl ferulate (FC9) | Nonanol | Enzymatic | 7 days | - | [5] |
| Dodecyl ferulate (FC12) | Dodecanol | Enzymatic | 7 days | - | [5] |
| Ethyl ferulate | Ethanol | Microwave | 3-5 mins | >95% | [4] |
Yield data was not provided for all compounds in the cited literature.
Table 2: Characterization Data for Selected Ferulic Acid Derivatives
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) | ESI-MS (m/z) | Reference |
| Propyl ferulate (FC3) | 7.61 (d, J=16.0 Hz, 1H), 7.07-7.01 (m, 2H), 6.29 (d, J=16.0 Hz, 1H), 6.03 (s, 1H), 4.15 (t, J=8.0 Hz, 1H), 3.90 (s, 1H), 1.76-1.67 (m, 2H), 0.98 (t, J=8.0 Hz, 3H) | 167.56, 148.09, 146.92, 144.81, 126.89, 122.97, 115.39, 114.87, 109.46, 66.05, 55.85, 22.08, 10.44 | 237.1 [M+H]+ | [5] |
| Methyl(E)-3-(4-(2-hydroxy-3-(phenylamino)propoxy)-3-methoxyphenyl)acrylate (D5) | 7.63 (d, J=15.9 Hz, 1H), 7.19 (dd, J=8.4, 7.4 Hz, 2H), 7.09-7.04 (m, 2H), 6.87 (d, J=8.2 Hz, 1H), 6.74 (t, J=7.3 Hz, 1H), 6.69 (s, 1H), 6.67 (s, 1H), 6.32 (d, J=15.9 Hz, 1H), 4.31-4.26 (m, 1H), 4.13 (ddd, J=16.0, 9.7, 5.0 Hz, 2H), 3.89 (s, 3H), 3.80 (s, 3H), 3.38 (ddd, J=19.2, 12.9, 5.5 Hz, 2H) | 167.6, 150.0, 149.6, 148.0, 144.6, 129.3, 128.3, 122.4, 118.1, 115.9, 113.6, 113.3, 110.1, 72.1, 68.4, 55.8, 51.7, 46.6 | - | [9] |
Biological Activities and Signaling Pathways
Novel ferulic acid derivatives have been shown to exhibit a range of enhanced biological activities.
-
Antioxidant Activity: Many derivatives demonstrate potent radical scavenging activity.[11] The introduction of a phenyl group at the α-position of the carboxyl moiety has been shown to enhance antioxidant potential.[11]
-
Neuroprotective Effects: Certain derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's by inhibiting butyrylcholinesterase and monoamine oxidases, and by preventing amyloid-β peptide aggregation.[12][13]
-
Anticancer Activity: Ferulic acid derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells.[14][15] They can modulate signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, such as the PI3K/Akt and NF-κB pathways.[16][17][18]
-
Antibacterial and Antiviral Activity: Derivatives containing a β-amino alcohol structure have shown significant antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and antiviral activity against Tobacco Mosaic Virus (TMV).[9]
Signaling Pathway Modulation
Ferulic acid and its derivatives exert their biological effects by modulating various cellular signaling pathways. For instance, the anti-inflammatory effects of ferulic acid are associated with the regulation of the NF-κB and MAPK signaling pathways.[19] Its antioxidant effects are partly mediated through the activation of the Nrf2/HO-1 signaling pathway.[19]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. scielo.br [scielo.br]
- 3. journalarrb.com [journalarrb.com]
- 4. mdpi.com [mdpi.com]
- 5. Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Francisco Plou Lab: Enzymatic synthesis of ferulic acid derivatives [franciscoploulab.eu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Evaluation of Novel Ferulic Acid Derivatives as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Preliminary Evaluation of Ferulic Acid Derivatives Containing Heterocyclic Moiety [jmchemsci.com]
- 15. [PDF] Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Antioxidant and Anti-Inflammatory Properties of Ferulic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferulic acid (FA), a phenolic compound ubiquitously found in the plant kingdom, has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the core mechanisms underpinning these properties, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and development, offering insights into the therapeutic potential of ferulic acid and its derivatives.
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a derivative of cinnamic acid and is abundant in the cell walls of plants such as cereals, fruits, and vegetables.[1][2] Its chemical structure, featuring a phenolic nucleus and an extended conjugated side chain, endows it with the ability to act as a powerful free radical scavenger.[3] Beyond its direct antioxidant effects, ferulic acid modulates various signaling pathways implicated in the inflammatory response, making it a promising candidate for the development of novel therapeutic agents for a range of inflammatory and oxidative stress-related diseases.[4][5] This guide will delve into the quantitative aspects of its efficacy, the methodologies used to assess its activity, and the molecular pathways it influences.
Quantitative Data on Antioxidant and Anti-inflammatory Properties
The following tables summarize the quantitative data from various studies, providing a comparative overview of the antioxidant and anti-inflammatory efficacy of ferulic acid in different experimental models.
Table 1: In Vitro Antioxidant Activity of Ferulic Acid
| Assay | Model System | Concentration(s) | Observed Effect | Reference |
| DPPH Radical Scavenging | Chemical Assay | 25, 50, 100 µg/mL | Concentration-dependent increase in free radical scavenging activity. | [6] |
| Reactive Oxygen Species (ROS) Inhibition | RAW 264.7 cells | 100 µg/mL | 76% inhibition of ROS production. | [6] |
| DPPH Radical Scavenging | Chemical Assay | EC50 | 86.51 µmol/L | [4] |
Table 2: In Vitro Anti-inflammatory Activity of Ferulic Acid
| Assay | Model System | Concentration(s) | Observed Effect | Reference |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 25, 50, 100 µg/mL | Concentration-dependent inhibition of NO production, with 74% inhibition at 100 µg/mL. | [6] |
| Cytokine mRNA Expression (TNF-α, IL-6, IL-1β) | LPS-stimulated THP-1-derived macrophages | 20 µM | Significant decrease in the mRNA expression of TNF-α, IL-6, and IL-1β. | [7] |
| NLRP3 Inflammasome Activation | LPS-stimulated THP-1-derived macrophages | Not specified | Inhibition of NLRP3 inflammasome activation. | [7] |
| TNF-α Release | MDP-stimulated PC12 cells (Methyl Ferulate) | 25 µM | Significant reduction in TNF-α release. | [8] |
Table 3: In Vivo Anti-inflammatory Activity of Ferulic Acid
| Model | Species | Dose(s) | Observed Effect | Reference |
| Carrageenan-induced paw edema | Swiss albino mice | 100, 200 mg/kg | Significant dose-dependent inhibition of paw edema (28% and 37.5% at 6 hours, respectively). | [5] |
| Formalin-induced paw edema | Swiss albino mice | 100, 200 mg/kg | Significant dose-dependent inhibition of paw edema (31.4% and 46.87% on day 6, respectively). | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to evaluate the antioxidant and anti-inflammatory properties of ferulic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of ferulic acid in a suitable solvent.
-
In a microplate or cuvette, add a fixed volume of the DPPH solution to each concentration of the ferulic acid solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration.
Cellular Reactive Oxygen Species (ROS) Assay
This assay measures the ability of a compound to inhibit intracellular ROS production in cell culture.
Principle: Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Culture cells (e.g., RAW 264.7 macrophages) in a suitable culture plate.
-
Pre-treat the cells with various concentrations of ferulic acid for a specific duration.
-
Induce oxidative stress in the cells by adding a pro-oxidant agent (e.g., H₂O₂ or lipopolysaccharide).
-
Incubate the cells with DCFH-DA solution.
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The percentage of ROS inhibition is calculated by comparing the fluorescence of treated cells to that of untreated, stimulated cells.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by cells.
Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The assay involves a diazotization reaction where sulfanilamide (B372717) reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound that can be measured spectrophotometrically at 540 nm.
Protocol:
-
Culture macrophages (e.g., RAW 264.7) in a culture plate.
-
Pre-treat the cells with various concentrations of ferulic acid.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution) to the supernatant.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
This technique is used to measure the gene expression levels of pro-inflammatory cytokines.
Protocol:
-
Treat cells (e.g., THP-1-derived macrophages) with ferulic acid followed by stimulation with LPS.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
Signaling Pathways and Mechanisms of Action
Ferulic acid exerts its antioxidant and anti-inflammatory effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Antioxidant Mechanism of Ferulic Acid
The antioxidant activity of ferulic acid is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing free radicals. The resulting phenoxy radical is stabilized by resonance.
Caption: Direct free radical scavenging by Ferulic Acid.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Ferulic acid has been shown to inhibit this pathway at multiple points.[4][9]
Caption: Ferulic Acid inhibits the NF-κB pathway.
Modulation of MAPK and JAK/STAT Signaling Pathways
Ferulic acid also influences other key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4][9]
Caption: Modulation of MAPK and JAK/STAT pathways by Ferulic Acid.
Inhibition of NLRP3 Inflammasome Activation
Recent studies have highlighted the role of ferulic acid in inhibiting the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to various inflammatory diseases.[7]
Caption: Ferulic Acid inhibits NLRP3 inflammasome activation.
Conclusion and Future Directions
Ferulic acid demonstrates significant antioxidant and anti-inflammatory properties through multiple mechanisms, including direct radical scavenging and modulation of key signaling pathways such as NF-κB, MAPK, JAK/STAT, and the NLRP3 inflammasome. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development.
Despite its promising preclinical profile, the clinical translation of ferulic acid is hampered by its low bioavailability.[4] Future research should focus on the development of novel delivery systems, such as nanoformulations, to enhance its pharmacokinetic properties.[10] Furthermore, well-designed clinical trials are necessary to validate its therapeutic efficacy in various human diseases. The continued exploration of ferulic acid and its derivatives holds considerable promise for the development of new and effective treatments for conditions underpinned by oxidative stress and inflammation.
References
- 1. Ferulic acid: What is it, and what does it do for the skin? [medicalnewstoday.com]
- 2. Ferulic Acid: Anti-Aging Benefits for Skin [healthline.com]
- 3. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the ameliorative effects of ferulic acid in pathophysiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 7. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. mdpi.com [mdpi.com]
- 10. Ferulic Acid: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Modified Ferulic Acid Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize modified ferulic acid (FA) compounds. Ferulic acid, a phenolic compound abundant in the plant kingdom, is a versatile scaffold for chemical modification due to its potent antioxidant, anti-inflammatory, and anticancer properties.[1] Modifications, typically at the carboxylic acid terminus to form esters and amides, aim to enhance bioavailability, lipophilicity, and therapeutic efficacy. Accurate and thorough spectroscopic analysis is paramount for confirming the successful synthesis of these derivatives and elucidating their structure-activity relationships.
This guide details the experimental protocols for the primary spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—and presents key quantitative data in structured tables for comparative analysis. Additionally, it visualizes critical experimental workflows and the significant signaling pathways modulated by ferulic acid and its derivatives.
Data Presentation: Comparative Spectroscopic Data
The modification of ferulic acid's core structure induces characteristic changes in its spectroscopic signatures. The following tables summarize key quantitative data obtained from UV-Vis, FTIR, and NMR spectroscopy for ferulic acid and a selection of its modified derivatives.
Table 1: UV-Vis Absorption Maxima (λmax)
Modification of the carboxyl group or phenolic hydroxyl group of ferulic acid leads to shifts in the maximum absorption wavelength (λmax). Esterification of the carboxyl group typically results in a red shift (bathochromic shift), while acylation of the phenolic hydroxyl group can cause a blue shift (hypsochromic shift).[2]
| Compound | Solvent | λmax (nm) | Reference |
| Ferulic Acid | Methanol (B129727) | 322-326 | [2][3] |
| Ferulic Acid | Ethanol (B145695) | 320 | [4] |
| Ferulic Acid Ethyl Ester | 50% aq. 2-methoxy ethanol | 325 | [4] |
| Soyamide Ferulate | - | 327 | [4] |
| (E)-isomer (A1) | Methanol | 326 | [5] |
| (Z)-isomer (A6) | Methanol | 336 | [5] |
| Acylated FA (A4) | Methanol | 284 | [2] |
| Esterified FA (A2) | Methanol | 330 | [2] |
Table 2: Key FTIR Absorption Bands (cm⁻¹)
FTIR spectroscopy is instrumental in identifying the functional groups present in ferulic acid and its derivatives. The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new bands, such as the C=O stretch of an ester or the N-H bend of an amide, are clear indicators of successful modification.
| Functional Group | Ferulic Acid (cm⁻¹) | Ferulic Acid Derivatives (cm⁻¹) | Comments |
| O-H Stretch (Phenolic) | ~3434 | ~3450-3508 | Broad band |
| O-H Stretch (Carboxylic Acid) | ~3450 (broad) | Absent in esters/amides | Disappearance confirms derivatization |
| C=O Stretch (Carboxylic Acid) | ~1690 | Absent in esters/amides | Disappearance confirms derivatization |
| C=O Stretch (Ester) | - | ~1736-1745 | Characteristic of the new ester group[6] |
| C=O Stretch (Amide) | - | ~1630-1690 | Amide I band |
| C=C Stretch (Alkene) | ~1620 | ~1593-1606 | |
| C-O Stretch (Ester) | - | ~1236-1275 | |
| N-H Bend (Amide) | - | ~1515-1550 | Amide II band |
Data compiled from references[6][7][8].
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
NMR spectroscopy provides detailed structural information. In ¹H NMR, the chemical shifts of the vinyl protons and the protons on the aromatic ring are particularly informative. In ¹³C NMR, the chemical shift of the carbonyl carbon is a key indicator of the electronic environment and confirms the type of modification.
| Nucleus | Ferulic Acid (in CDCl₃) | Ferulic Acid Derivative (Example: Ester) | Comments |
| ¹H NMR | |||
| OCH₃ | 3.98 (s) | 3.92 (s) | Generally stable position |
| H-2' (vinyl) | 6.34 (d, J=15 Hz) | 6.29 (d, J=16 Hz) | Trans coupling constant is characteristic |
| H-1' (vinyl) | 7.75 (d, J=15 Hz) | 7.63 (d, J=16 Hz) | Trans coupling constant is characteristic |
| Aromatic Protons | 6.97 - 7.14 | 6.87 - 7.13 | Pattern depends on substitution |
| ¹³C NMR | |||
| C=O (Carboxyl/Ester) | ~167.9 | ~167.0 | Shift indicates change in carbonyl environment |
| OCH₃ | ~55.6 | ~56.0 | |
| C-1' (vinyl) | ~144.4 | ~144.9 | |
| C-2' (vinyl) | ~115.5 | ~114.6 | |
| Aromatic Carbons | 111.1 - 149.0 | 111.7 - 146.8 |
Data compiled from references[6][7][9][10]. Chemical shifts can vary depending on the solvent and the specific derivative.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and high-quality spectroscopic data.
UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and quantify the concentration of ferulic acid derivatives.
Methodology:
-
Sample Preparation:
-
Accurately weigh a standard sample of the modified ferulic acid compound.
-
Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol or methanol) to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.
-
Set the wavelength range for scanning, typically from 200 to 400 nm, to identify the λmax.
-
-
Measurement:
-
Use a quartz cuvette for all measurements.
-
Fill a cuvette with the solvent to be used as a blank and zero the instrument.
-
Measure the absorbance of each standard solution, starting from the lowest concentration.
-
Record the absorbance spectrum for each concentration and identify the λmax.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration at the determined λmax.
-
Use the linear regression equation from the calibration curve to determine the concentration of unknown samples.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the modified ferulic acid compounds and confirm the success of the chemical modification.
Methodology (Thin Solid Film Method):
-
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the solid ferulic acid derivative in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[2]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply one or two drops of the sample solution onto the surface of the salt plate.
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[2][6]
-
-
Instrument Setup:
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
-
Measurement:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction).
-
Identify the characteristic absorption bands and compare them to the spectrum of the starting ferulic acid and to known values for the expected functional groups (e.g., ester C=O, amide N-H).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of the modified ferulic acid compounds.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) is typically required.[12][13]
-
Ensure the sample is fully dissolved. Gentle vortexing or warming in a water bath may be necessary.
-
Add an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[12]
-
-
Instrument Setup and Measurement:
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument is "locked" onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called "shimming."
-
Acquire the ¹H spectrum. Standard parameters include a 30° or 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Additional experiments like DEPT, COSY, HSQC, and HMBC can be run to further aid in structure elucidation.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to assign signals to specific protons and carbons in the molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight of the modified ferulic acid compounds and to separate and quantify them in complex mixtures.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
LC System Parameters:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).[14]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile).[14]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS System Parameters:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic acids.[15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
Ion Source Temperature: Typically set around 500°C.[15]
-
Collision Gas: Nitrogen or argon is used for collision-induced dissociation in the collision cell.
-
-
Data Analysis:
-
Identify the compound based on its retention time and specific mass-to-charge ratio (m/z).
-
Confirm the structure by analyzing the fragmentation pattern in the MS/MS spectrum.
-
For quantification, construct a calibration curve using standards of known concentrations and an internal standard.[16]
-
Mandatory Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes and relationships.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a modified ferulic acid compound.
Signaling Pathways Modulated by Ferulic Acid
Ferulic acid and its derivatives exert their anti-inflammatory effects by modulating key cellular signaling pathways. The diagrams below illustrate the inhibitory actions of FA on the NF-κB and MAPK pathways, which are critical in the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Ferulic acid can inhibit its activation, thereby reducing the expression of pro-inflammatory genes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Design, synthesis, antiviral activities of ferulic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Bioavailability of Ferulic Acid in Cell Cultures: A Technical Guide
Introduction
Ferulic acid (FA), a phenolic compound ubiquitously found in plant cell walls, has garnered significant attention from the scientific community for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, the therapeutic efficacy of ferulic acid is often limited by its low bioavailability, characterized by poor water solubility and rapid metabolism.[3] Understanding the bioavailability of ferulic acid at the cellular level is a critical step in the development of effective therapeutic strategies. This technical guide provides an in-depth overview of the methodologies used to investigate the bioavailability of ferulic acid in cell cultures, presents key quantitative data from published studies, and illustrates the signaling pathways modulated by this promising compound. While this guide focuses on ferulic acid, the principles and experimental protocols described herein are broadly applicable to the study of various phenolic compounds and their derivatives.
Data Presentation: Quantitative Insights into Ferulic Acid's Bioactivity
The following tables summarize quantitative data from various in vitro studies, offering a comparative look at the concentrations of ferulic acid used and its effects on different cell lines.
Table 1: Cytotoxicity of Ferulic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 Value | Reference |
| 143B | Osteosarcoma | MTT | 48 | 59.88 µM | [4] |
| MG63 | Osteosarcoma | MTT | 48 | 66.47 µM | [4] |
| HeLa | Cervical Carcinoma | MTT | 48 | Not specified, significant viability reduction at 2-20 µM | [5] |
| Caski | Cervical Carcinoma | MTT | 48 | Not specified, significant viability reduction at 2-20 µM | [5] |
| MCF-7 | Breast Cancer | Not specified | 48 | 75.4 µg/mL | [6] |
| HepG2 | Liver Cancer | Not specified | 48 | 81.38 µg/mL | [6] |
| U87-MG | Glioblastoma | Not specified | 24 | ~60% viability reduction with 36 µM FA-NLCs | [7] |
Table 2: Experimental Concentrations of Ferulic Acid in Cell Culture Studies
| Cell Line | Study Focus | Ferulic Acid Concentration Range | Duration of Treatment | Reference |
| Osteosarcoma cells (143B, MG63) | Proliferation and Apoptosis | 10, 30, 100, 150 µM | 24, 48, 72 h | [4] |
| Caco-2 | Cell Viability | Up to 1250 µM | 24, 48 h | [8] |
| HeLa, Caski | Cell Viability and Apoptosis | 2, 4, 6, 8, 10, 12, 14, 16, 18, 20, 25 µM | 48 h | [5] |
| A549 (Lung), HT29-D4 (Colon) | Adhesion and Migration | 200 µM | Not specified | [6] |
| U87-MG | Cell Viability | 36 µM (free FA and FA-NLCs) | 24 h | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess the bioavailability and biological effects of ferulic acid in cell cultures.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be utilized depending on the research question. For bioavailability and absorption studies, Caco-2 cells, which differentiate into a polarized monolayer resembling the intestinal epithelium, are commonly used.[1] For cancer studies, relevant cancer cell lines such as 143B and MG63 (osteosarcoma), HeLa and Caski (cervical carcinoma), and U87-MG (glioblastoma) are employed.[4][5][7]
-
Culture Conditions: Cells are typically cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4]
-
Ferulic Acid Preparation and Treatment: Ferulic acid is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for treating the cells.[5][7]
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Seed cells in a 96-well plate at a specific density (e.g., 10^5 cells/ml) and allow them to adhere for 24 hours.[4]
-
Treat the cells with various concentrations of ferulic acid and incubate for the desired time periods (e.g., 24, 48, 72 hours).[4]
-
Add MTT solution (e.g., 20 µl of 5 mg/ml) to each well and incubate for an additional 4 hours.[4][5]
-
Remove the medium and add a solvent (e.g., 150 µl of DMSO) to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Analysis of Apoptosis (Annexin V-FITC/PI Staining)
Flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining is a common method to detect and quantify apoptosis.
-
Seed cells in 6-well plates and treat with ferulic acid for the desired duration (e.g., 48 hours).[4][5]
-
Harvest the cells, wash them twice with cold phosphate-buffered saline (PBS).[4]
-
Resuspend the cells in a binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 5-20 minutes.[4][5]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Quantification of Ferulic Acid (High-Performance Liquid Chromatography - HPLC)
HPLC is a precise method for quantifying the amount of ferulic acid that has been taken up by the cells.
-
After treatment with ferulic acid, wash the cells with PBS to remove any extracellular compound.
-
Lyse the cells and extract the intracellular contents.
-
Prepare the samples for HPLC analysis, which may involve protein precipitation and filtration.
-
Perform HPLC analysis using a C18 column and a mobile phase such as acetonitrile (B52724) and acetic acid.[9][10]
-
Detect ferulic acid using a UV detector at its maximum absorbance wavelength (around 320 nm).[9]
-
Quantify the concentration based on a standard curve generated with known concentrations of ferulic acid.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing ferulic acid bioavailability and two of the key signaling pathways it modulates.
Signaling Pathways Modulated by Ferulic Acid
Ferulic acid exerts its biological effects by modulating several key intracellular signaling pathways.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Ferulic acid has been shown to inhibit the PI3K/Akt pathway in cancer cells.[2][4] This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately triggering apoptosis.[2]
-
NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as reactive oxygen species (ROS), NF-κB is activated and promotes the expression of pro-inflammatory cytokines like TNF-α and IL-6.[11][12] Ferulic acid, with its potent antioxidant properties, can scavenge ROS, thereby inhibiting the activation of the NF-κB signaling pathway and reducing inflammation.[11][12]
-
Other Pathways: Ferulic acid has also been reported to influence other signaling pathways, including the AMPK signaling pathway, which is involved in cellular energy homeostasis, and the TGF-β/Smad pathway, which plays a role in cell proliferation and differentiation.[11]
The investigation of ferulic acid's bioavailability in cell cultures is a multifaceted process that combines cell biology techniques with analytical chemistry. The data consistently demonstrate that ferulic acid can be taken up by cells and exert significant biological effects, including cytotoxicity towards cancer cells and modulation of key signaling pathways involved in apoptosis and inflammation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ferulic acid and its derivatives. Future research, potentially on novel delivery systems like nanoparticles, will be crucial to enhance its bioavailability and translate its promising in vitro effects into clinical applications.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 11. Ferulic Acid: Signaling Pathways in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferulic acid inhibits neuro-inflammation in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Ferulic Acid in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a ubiquitous phenolic compound found in plants, known for its potent antioxidant and anti-inflammatory properties.[1][2] Its therapeutic potential is under investigation for various conditions, making the accurate quantification of its concentration in biological matrices like plasma crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the quantification of ferulic acid in plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
It is important to note that this method is developed for ferulic acid. For novel derivatives, such as the specified "IMD-ferulic," this protocol serves as a foundational template. The "IMD" moiety's specific chemical properties will likely necessitate modifications to sample preparation, chromatographic conditions, and detection parameters. Method re-validation will be essential to ensure accurate and precise quantification of the specific derivative.
Experimental Protocols
Materials and Reagents
-
Ferulic acid reference standard
-
Internal standard (e.g., Caffeic acid or Sulfamethoxazole)[3][4]
-
HPLC-grade methanol[3]
-
HPLC-grade acetonitrile[4]
-
HPLC-grade water
-
Trifluoroacetic acid (for protein precipitation)[6]
-
Ethyl acetate (B1210297) or diethyl ether (for liquid-liquid extraction)[7][8]
-
Drug-free plasma
Equipment
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3]
-
Autosampler
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for plasma sample preparation.
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 15 µL of the internal standard solution.
-
Add 200 µL of cold methanol (B129727) or acetonitrile (B52724) to precipitate the plasma proteins.[3][9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 1,500 x g) for 15 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube for HPLC analysis.[3]
Chromatographic Conditions
The following are typical HPLC conditions for ferulic acid analysis. Optimization may be required based on the specific column and system used.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[3]
-
Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v) or acetonitrile and water (e.g., 16:84 v/v), with the aqueous phase acidified with 1% glacial acetic acid or adjusted to pH 2.8-3.0.[3][4][5]
Method Validation Parameters
A summary of typical validation parameters for HPLC methods for ferulic acid in plasma is presented below. These values are compiled from various published methods and serve as a reference.
| Parameter | Typical Range/Value | References |
| Linearity Range | 0.05 - 100 µg/mL | [3][6] |
| 0.5 - 800 ng/mL (LC-MS/MS) | [8] | |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [3] |
| 0.1 µg/mL | [6] | |
| 0.5 ng/mL (LC-MS/MS) | [8] | |
| Intra-day Precision (%RSD) | < 9.2% | [7] |
| < 4.5% | [4] | |
| Inter-day Precision (%RSD) | < 9.2% | [7] |
| < 4.5% | [4] | |
| Accuracy (% Recovery) | 95.4% - 111.4% | [7] |
| 96.2% - 98.3% | [6] | |
| ~96.9% | [4] | |
| Absolute Recovery | ~95.8% | [3] |
Visualizations
Caption: Experimental workflow for HPLC quantification of ferulic acid in plasma.
Caption: Key parameters for HPLC method validation.
Conclusion
This application note details a robust and reliable HPLC-UV method for the quantification of ferulic acid in plasma. The protocol, including sample preparation and chromatographic conditions, has been established through a review of published and validated methods. The provided validation parameters offer a benchmark for laboratories implementing this assay. For novel derivatives such as "this compound," this methodology provides a strong starting point for method development and subsequent validation to support preclinical and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application of IMD-Ferulic in Topical Dermatological Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferulic acid (FA), a phenolic compound naturally found in plants, is a potent antioxidant with significant applications in topical dermatological formulations.[1][2][3] Its ability to neutralize free radicals, inhibit inflammatory pathways, and act synergistically with other antioxidants like vitamins C and E makes it a valuable ingredient for protecting the skin from oxidative stress-induced damage, such as photoaging and erythema.[4][5][6] This document provides detailed application notes and protocols for the utilization of IMD-ferulic, a specialized form of ferulic acid, in topical preparations. While the "IMD" designation is not explicitly defined in the public domain and may refer to a proprietary modification or delivery system, the following information is based on the well-documented properties and applications of ferulic acid.
Mechanism of Action
This compound is presumed to exert its effects through the established mechanisms of ferulic acid, primarily as an antioxidant and an anti-inflammatory agent.
Antioxidant Activity
Ferulic acid's chemical structure enables it to scavenge free radicals and terminate chain reactions.[7] It also enhances the efficacy of other antioxidants.[1] Furthermore, it can up-regulate cytoprotective systems within the cells.[7]
Anti-inflammatory Effects
Ferulic acid has been shown to modulate key inflammatory signaling pathways. It can inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are central to the inflammatory response.[8][9] By downregulating these pathways, ferulic acid can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][10][11]
Signaling Pathway Diagrams
Caption: Antioxidant action of this compound against UV-induced oxidative stress.
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Quantitative Data Summary
| Parameter | Finding | Reference |
| Antioxidant Activity | ||
| DPPH Scavenging | Concentration-dependent antioxidant effects. | [12] |
| ROS Inhibition | 76% antioxidant activity at 100 µg/ml against silica-induced ROS. | [12] |
| Anti-inflammatory Activity | ||
| NO Production Inhibition | 74% inhibition of LPS-induced NO production at 100 µg/ml. | [12] |
| Histamine (B1213489) Inhibition | Concentration-dependent inhibition of melittin-induced histamine release. | [12] |
| Clinical Efficacy (Ferulic Acid Formulations) | ||
| Skin Hydration | Statistically significant improvement after a series of 14% ferulic acid peels. | [13] |
| Skin Erythema | Significant reduction in erythema a month after the last treatment with 14% ferulic acid peel. | [13] |
| Melanin (B1238610) Level | Statistically significant improvement in melanin levels after a series of 14% ferulic acid peels. | [13] |
| Photoprotection | A solution with 15% L-ascorbic acid, 1% alpha-tocopherol, and 0.5% ferulic acid doubled photoprotection. | [5] |
Experimental Protocols
Protocol 1: In Vitro Antioxidant Activity Assessment (DPPH Assay)
Objective: To determine the free radical scavenging activity of a topical formulation containing this compound.
Materials:
-
This compound containing topical formulation
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound formulation in methanol. Create serial dilutions to obtain a range of concentrations.
-
Prepare a stock solution of ascorbic acid in methanol for the positive control.
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Caption: Workflow for the DPPH antioxidant assay.
Protocol 2: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition in Macrophages)
Objective: To evaluate the ability of an this compound formulation to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound formulation (solubilized and filtered)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound formulation for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition.
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Protocol 3: Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
Objective: To assess the skin penetration and permeation of this compound from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
This compound topical formulation
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
-
Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
At the end of the study, dismount the skin, and separate the epidermis and dermis.
-
Extract this compound from the skin layers.
-
Analyze the concentration of this compound in the receptor solution samples and skin extracts using a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the flux.
Caption: Workflow for ex vivo skin permeation studies.
Formulation and Stability Considerations
The stability of ferulic acid in topical formulations is a critical factor. It is susceptible to degradation by light, air, and changes in pH.[14] To enhance the stability of this compound formulations, the following should be considered:
-
pH Optimization: Maintaining a low pH (around 3.0-4.0) can improve the stability of ferulic acid.[15]
-
Encapsulation: Nanoencapsulation techniques can protect ferulic acid from environmental factors and allow for controlled release.[16][17]
-
Synergistic Antioxidants: Combining this compound with vitamins C and E can enhance its stability and efficacy.[1][5]
-
Packaging: Using airless pumps or opaque packaging can minimize exposure to air and light.[14]
Safety and Toxicology
Ferulic acid is generally considered safe for topical application.[18] However, as with any new formulation, it is crucial to conduct appropriate safety and toxicity studies. In vitro cell models can be used to assess cytotoxicity at high concentrations.[19] For topical formulations, skin irritation and sensitization potential should be evaluated using standard in vitro and in vivo models.[20] While systemic toxicity is low with topical application, it is still a factor to consider in the overall safety assessment.[7][21]
Conclusion
This compound holds significant promise for use in topical dermatological formulations due to its potent antioxidant and anti-inflammatory properties. By understanding its mechanisms of action, employing robust experimental protocols for efficacy testing, and addressing formulation stability, researchers and drug development professionals can effectively harness its therapeutic potential for skin health. Further investigation into the specific properties conferred by the "IMD" modification will be crucial for optimizing its application.
References
- 1. Ferulic Acid Activity in Topical Formulations: Technological and Scientific Prospecting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Ferulic Acid Activity in Topical Formulations: Technological and Scientific Prospecting. | Semantic Scholar [semanticscholar.org]
- 3. Ferulic Acid Activity in Topical Formulations: Technological and Scientific Prospecting [ouci.dntb.gov.ua]
- 4. Scholars@Duke publication: A topical antioxidant solution containing vitamins C and E stabilized by ferulic acid provides protection for human skin against damage caused by ultraviolet irradiation. [scholars.duke.edu]
- 5. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferulic Acid Use for Skin Applications: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferulic acid: pharmacological and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 13. Ferulic acid - A novel topical agent in reducing signs of photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stabilizing Ferulic Acid in Cosmetic Products - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 16. Stabilization of ferulic acid in topical gel formulation via nanoencapsulation and pH optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Ferulic acid: What is it, and what does it do for the skin? [medicalnewstoday.com]
- 19. researchgate.net [researchgate.net]
- 20. Bioengineered Skin Intended as In Vitro Model for Pharmacosmetics, Skin Disease Study and Environmental Skin Impact Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety Profile of Intravenous Ferulic Acid Nanoparticles: Acute Toxicity and Neurological Effects in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IMD-Ferulic Acid as a UV Protectant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolonged exposure to ultraviolet (UV) radiation is a primary factor in skin damage, leading to photoaging, hyperpigmentation, and an increased risk of skin cancer.[1][2] Cosmetic science is continuously seeking potent, stable, and safe ingredients to mitigate these effects. Ferulic acid (FA), a natural antioxidant found in plant cell walls, has emerged as a significant agent in photoprotection.[2][3] It not only absorbs UV light but also scavenges free radicals, inhibits melanin (B1238610) production, and enhances the stability and efficacy of other antioxidants like vitamins C and E.[2][4][5][6]
IMD-ferulic, a derivative of ferulic acid, is designed to improve upon the stability and bioavailability challenges sometimes associated with the parent molecule, making it a highly valuable active ingredient in advanced photoprotective and anti-aging cosmetic formulations.[3][7] These notes provide detailed protocols and data for evaluating the efficacy of this compound as a UV protectant.
Mechanism of Action
This compound protects the skin from UV-induced damage through a multi-faceted approach:
-
Direct UV Absorption: Like its parent compound, this compound can directly absorb UV radiation, particularly in the UVB and UVA range, reducing the amount of radiation that penetrates the skin.[8]
-
Potent Antioxidant Activity: UV exposure generates reactive oxygen species (ROS) in the skin, leading to oxidative stress, cellular damage, and photoaging.[9] this compound is an effective scavenger of free radicals, such as superoxide (B77818) and hydroxyl radicals, thereby neutralizing oxidative stress.[2][8]
-
Inhibition of Melanogenesis: Hyperpigmentation is often a result of excess melanin production triggered by UV radiation. This compound can inhibit tyrosinase, the key enzyme in the melanin synthesis pathway, leading to a reduction in melanin content and a more even skin tone.[2][10] It may act as a competitive inhibitor of tyrosinase.[11]
-
Synergistic Effects: Ferulic acid is well-documented to stabilize and enhance the photoprotective capacity of other antioxidants, notably vitamins C and E. When formulated together, the combination can double the photoprotection offered by the vitamins alone.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Ferulic Acid, the sun-protective antioxidant [quimidroga.com]
- 3. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin. | Semantic Scholar [semanticscholar.org]
- 5. Research Portal [scholarship.miami.edu]
- 6. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of Ferulic Acid Antioxidant Activity by Multiple Emulsions: In Vitro and In Vivo Evaluation [mdpi.com]
- 10. Biochemical Characterization of Ferulic Acid and Caffeic Acid Which Effectively Inhibit Melanin Synthesis via Different Mechanisms in B16 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Ferulic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the bioavailability of ferulic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of ferulic acid and its derivatives?
A1: The low oral bioavailability of ferulic acid and its derivatives is multifactorial, primarily stemming from:
-
Poor Aqueous Solubility: Ferulic acid has low solubility in water (less than 1 µg/mL), which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1] Many derivatives may also exhibit poor solubility.
-
Extensive First-Pass Metabolism: Upon absorption, ferulic acid undergoes rapid and extensive metabolism in the intestines and liver, primarily through glucuronidation and sulfation.[1] This converts the active compound into less active metabolites before it can reach systemic circulation.
-
Gastrointestinal Instability: The stability of ferulic acid is compromised in the harsh acidic environment of the stomach and in the presence of digestive enzymes, leading to degradation before it can be absorbed.[1]
-
Rapid Elimination: The metabolized forms of ferulic acid are quickly eliminated from the body, resulting in a short half-life.[1]
Q2: What are the main strategies to improve the bioavailability of ferulic acid derivatives?
A2: Key strategies focus on enhancing solubility, protecting against metabolism, and improving absorption. These include:
-
Nanoformulations: Encapsulating ferulic acid derivatives in nanoparticles (e.g., polymeric nanoparticles like PLGA, or lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)) can improve solubility, protect the compound from degradation, and facilitate absorption.[1] Nanoemulsions are another effective approach.
-
Prodrugs and Chemical Modification: Synthesizing derivatives, such as esters or amides, can modify the physicochemical properties (e.g., lipophilicity) of ferulic acid to enhance its permeability across the intestinal epithelium.
-
Formulation with Excipients: Complexation with cyclodextrins can increase the aqueous solubility of ferulic acid derivatives. The use of penetration enhancers can also improve absorption.
Q3: How do nanoformulations, such as lipid nanoparticles, enhance the bioavailability of ferulic acid derivatives?
A3: Nanoformulations improve bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area-to-volume ratio, which can significantly increase the dissolution rate.
-
Protection from Degradation: The encapsulation of the active compound within the nanoparticle matrix protects it from the harsh environment of the gastrointestinal tract, including enzymatic degradation and acidic hydrolysis.[1]
-
Enhanced Permeability and Absorption: Nanoparticles can be absorbed through various mechanisms, including endocytosis by enterocytes and transport through M-cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT). This can bypass some of the traditional absorption pathways and efflux transporters.
-
Reduced First-Pass Effect: By promoting lymphatic uptake, some lipid-based nanoformulations can bypass the portal circulation and reduce the extent of first-pass metabolism in the liver.
Q4: Can co-administration of other compounds improve the bioavailability of ferulic acid?
A4: Yes, co-administration with certain compounds can enhance bioavailability. For instance, piperine (B192125), a compound found in black pepper, is known to inhibit drug-metabolizing enzymes and P-glycoprotein, an efflux transporter. Co-administration of piperine with some drugs has been shown to increase their bioavailability. While specific data for all ferulic acid derivatives is not available, this is a potential strategy to explore.[2]
Troubleshooting Guides
Issue 1: Inconsistent or low bioavailability in animal studies despite promising in vitro data.
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Formulation Stability in vivo | The formulation may be stable on the bench but may break down prematurely in the gastrointestinal tract. Characterize the stability of your formulation in simulated gastric and intestinal fluids. |
| High First-Pass Metabolism | The derivative may be a substrate for metabolic enzymes in the gut wall or liver. Consider co-administration with an inhibitor of relevant enzymes (e.g., piperine) in a pilot study to assess the impact on bioavailability. |
| Efflux Transporter Activity | The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen. Perform a Caco-2 cell permeability assay with and without a P-gp inhibitor (e.g., verapamil) to investigate this. |
| Poor Absorption Kinetics | The compound may have a narrow absorption window. Investigate controlled-release formulations to ensure the compound is released in the optimal region of the intestine for absorption. |
Issue 2: Difficulty in formulating a poorly soluble ferulic acid derivative for in vivo studies.
| Possible Cause | Troubleshooting Suggestion |
| Low Aqueous Solubility | Explore various formulation strategies such as co-solvents, surfactants, or cyclodextrin (B1172386) complexation. For preclinical studies, a suspension with a suitable vehicle (e.g., carboxymethyl cellulose) can be used, but ensure particle size is controlled for consistent dosing. |
| Compound Precipitation upon Dilution | If using a co-solvent system, the compound may precipitate when it comes into contact with aqueous gastrointestinal fluids. Consider using a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion to maintain the compound in a solubilized state. |
| Chemical Instability in Formulation Vehicle | Assess the stability of the derivative in the chosen vehicle over time and under relevant storage conditions. Adjust the pH or add antioxidants to the formulation if degradation is observed. |
Data Presentation
Table 1: Solubility of Ferulic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble in cold water, soluble in hot water | [3] |
| Ethanol | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Ether | Slightly soluble | [3] |
| Benzene | Insoluble | [3] |
| Petroleum Ether | Insoluble | [3] |
| DMSO | Approx. 15 mg/ml | [4] |
| Dimethyl Formamide (DMF) | Approx. 20 mg/ml | [4] |
Table 2: Pharmacokinetic Parameters of Ferulic Acid and its Derivatives in Rats
| Compound/Formulation | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| Ferulic Acid | 10 mg/kg, i.v. | - | - | - | [5] |
| Ferulic Acid | Oral | 8.17 | 0.03 | 2.59 | [6] |
| Ethyl Ferulate | 150 mg/kg, oral | 18.38 ± 1.38 | 0.25 | - | [2] |
| Ethyl Ferulate + Piperine | 150 mg/kg + 40 mg/kg, oral | 15.27 ± 1.18 | 0.25 | - | [2] |
| Angoroside C (metabolizes to Ferulic Acid) | 100 mg/kg, oral | 0.024 ± 0.012 (as Ferulic Acid) | 0.25 | - | [7] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
1. In Vitro Dissolution Testing for Poorly Soluble Ferulic Acid Derivatives
-
Objective: To assess the dissolution rate of a ferulic acid derivative from a formulated product.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium:
-
For initial screening, use media with physiological relevance, such as simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
To enhance the solubility of poorly soluble compounds, a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate - SDS) can be added to the medium. The choice and concentration of the surfactant should be justified.
-
-
Procedure:
-
Prepare 900 mL of the selected dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to a justified rate (e.g., 50 or 75 RPM).
-
Place a single dose of the ferulic acid derivative formulation into the vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of the dissolved ferulic acid derivative in the samples using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain a dissolution profile.
2. Caco-2 Cell Permeability Assay
-
Objective: To evaluate the intestinal permeability of a ferulic acid derivative and assess if it is a substrate for efflux transporters.
-
Materials: Caco-2 cells, 24-well Transwell plates with inserts, Hank's Balanced Salt Solution (HBSS), test compound, and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability).
-
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assessment, add the test compound to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For the basolateral-to-apical (B-A) permeability assessment, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
To investigate P-gp mediated efflux, perform the permeability assay in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is subject to active efflux. An efflux ratio greater than 2 is generally considered indicative of active efflux.
3. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of a ferulic acid derivative after oral administration.
-
Animals: Male Sprague-Dawley rats (or other suitable rodent model).
-
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Prepare the dosing formulation of the ferulic acid derivative at the desired concentration.
-
Administer a single dose of the formulation to the rats via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze the concentration of the ferulic acid derivative in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the plasma concentration versus time profile. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate pharmacokinetic software.
Mandatory Visualizations
Experimental workflow for enhancing the bioavailability of ferulic acid derivatives.
References
- 1. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Ferulic Acid | 1135-24-6 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 6. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
Preventing the degradation of IMD-ferulic during storage
Welcome to the IMD-Ferulic Acid Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound acid during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound acid.
| Issue | Possible Cause | Recommended Solution |
| Discoloration (Yellowing/Browning) of Solution | Oxidation of the phenolic group in ferulic acid, often accelerated by exposure to light, high pH, or elevated temperatures.[1] | Store solutions in amber or opaque containers to protect from light.[2][3] Maintain a low pH (ideally between 3 and 5) of the aqueous phase.[1] Store solutions at refrigerated temperatures (2-8°C).[4][5] |
| Precipitation or Crystallization in Aqueous Solutions | Ferulic acid has poor water solubility, especially at acidic pH.[1][6] This can be exacerbated at lower temperatures. | Incorporate a non-volatile polyol co-solvent such as propylene (B89431) glycol or dipropylene glycol.[1][7] The recommended weight ratio of polyol to ferulic acid is at least 4:1.[1] Nanoencapsulation can also improve solubility and prevent precipitation.[6][8] |
| Loss of Antioxidant Activity | Degradation of the ferulic acid molecule, leading to a reduction in its free radical scavenging ability. | Follow all recommended storage conditions (protection from light, temperature, and pH control). Consider co-formulating with other antioxidants like vitamins C and E to improve stability.[9] |
| Inconsistent Results in Experiments | Degradation of this compound acid stock solutions or in the experimental medium. | Prepare fresh stock solutions regularly. Monitor the stability of your solutions using a validated analytical method like HPLC. Perform forced degradation studies to understand the stability limits of your formulation.[10][11] |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause the degradation of this compound acid?
The primary factors contributing to the degradation of this compound acid are:
-
pH: Ferulic acid is more stable in acidic conditions (pH 3-5).[1] At neutral or alkaline pH, it is more soluble but degrades and discolors rapidly.[1]
-
Temperature: Elevated temperatures accelerate the degradation process.[7][12]
-
Light: Exposure to UV and even ambient light can induce photodegradation.[13]
-
Oxidation: As a potent antioxidant, ferulic acid is susceptible to oxidation, especially in the presence of oxygen and certain metal ions.[9]
2. What are the ideal storage conditions for this compound acid powder and solutions?
-
Powder: Store this compound acid powder in a tightly sealed container in a cool, dry, and dark place.[2][5] Refrigeration is recommended for long-term storage.
-
Solutions: Aqueous solutions should be stored in amber or light-blocking containers at refrigerated temperatures (2-8°C).[3][4] The pH of the solution should be maintained in the acidic range (3-5) to enhance stability.[1]
3. How can I improve the stability of this compound acid in my formulations?
Several strategies can be employed to enhance the stability of this compound acid:
-
pH Optimization: Maintain the pH of aqueous formulations between 3 and 5.[1]
-
Nanoencapsulation: Encapsulating ferulic acid in lipid or polymeric nanoparticles can protect it from environmental factors and improve stability.[6][8][14][15][16]
-
Use of Co-solvents: Incorporating polyols like propylene glycol can improve solubility and stability in aqueous solutions.[1][7]
-
Antioxidant Synergy: Combining ferulic acid with other antioxidants, such as vitamins C and E, can create a more stable formulation.[9]
4. What are the common degradation products of ferulic acid?
Under cosmetic formulation conditions, a primary degradation pathway involves decarboxylation, leading to the formation of 4-hydroxy-3-methoxystyrene (also known as 4-vinyl guaiacol).[7] Further reactions can lead to the formation of dimers of this product.[7]
Quantitative Stability Data
The following tables summarize the stability of ferulic acid under various conditions as reported in the literature.
Table 1: Stability of Ferulic Acid in Aqueous Solution at Different Temperatures
| Storage Condition | Duration | Remaining Ferulic Acid (%) |
| 5°C | 2 weeks | >96%[17] |
| 25°C | 2 weeks | ~94%[17] |
| 40°C / 75% RH | 2 weeks | ~42%[17] |
Table 2: Stability of Encapsulated vs. Free Ferulic Acid
| Storage Condition | Duration | Remaining Encapsulated FA (%) | Remaining Free FA (%) |
| 45°C / 80% RH | 1 month | 70%[13] | 50%[13] |
| Light Exposure | 1 month | 65%[13] | 35%[13] |
Table 3: Forced Degradation of Ferulic Acid in Solution
| Stress Condition | Duration | Degradation (%) |
| 0.1 M HCl | 1 hour | ~29.37%[10] |
| 0.1 M NaOH | 1 hour | ~16.33%[10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ferulic Acid
This protocol outlines a method for quantifying ferulic acid and its degradation products.[11][18]
1. Chromatographic Conditions:
- Column: RP C18 (250 mm × 4.6 mm, 5 µm)
- Mobile Phase: Methanol and water (pH 3.0, adjusted with orthophosphoric acid) in a 48:52 (v/v) ratio.[11][18]
- Flow Rate: 1.0 mL/min[11][18]
- Detection Wavelength: 320 nm[11][18]
- Column Temperature: 25 ± 2°C[11][18]
- Injection Volume: 10 µL[11][18]
2. Preparation of Standard Solutions:
- Prepare a stock solution of 1 mg/mL ferulic acid in methanol.
- From the stock solution, prepare a series of working standards (e.g., 10-70 µg/mL) by diluting with the mobile phase.
- Filter all solutions through a 0.45 µm filter before injection.
3. Sample Preparation:
- Dilute the formulation containing ferulic acid with the mobile phase to a concentration within the calibration range.
- Filter the sample through a 0.45 µm filter before injection.
4. Analysis:
- Inject the standards and samples into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of ferulic acid in the samples from the calibration curve.
Protocol 2: Forced Degradation Study
This protocol is used to assess the stability of ferulic acid under stress conditions.[10][11]
1. Acid Degradation:
- Prepare a solution of ferulic acid in 0.1 M HCl.
- Keep the solution at room temperature, protected from light, for a specified period (e.g., 1 hour).[11]
- Neutralize the solution with 0.1 M NaOH.
- Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
2. Alkaline Degradation:
- Prepare a solution of ferulic acid in 0.1 M NaOH.
- Keep the solution at room temperature, protected from light, for a specified period (e.g., 1 hour).[11]
- Neutralize the solution with 0.1 M HCl.
- Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
3. Photodegradation:
- Expose a solution of ferulic acid to a controlled light source (e.g., fluorescent or UV lamp) for a specified duration.[13]
- Analyze the solution by HPLC at various time points and compare it with a control sample stored in the dark.
Visualizations
Caption: Chemical degradation pathway of ferulic acid.
Caption: Workflow for assessing this compound acid stability.
References
- 1. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. researchgate.net [researchgate.net]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of ferulic acid in topical gel formulation via nanoencapsulation and pH optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilizing Ferulic Acid in Cosmetic Products - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. scispace.com [scispace.com]
- 11. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Encapsulation of ferulic acid in lipid nanoparticles as antioxidant for skin: mechanistic understanding through experiment and molecular simulation - A*STAR OAR [oar.a-star.edu.sg]
- 17. Stabilization of ferulic acid in topical gel formulation via nanoencapsulation and pH optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting IMD-ferulic synthesis reaction conditions
Welcome to the technical support center for IMD-ferulic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound acid and other ferulic acid amides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound acid, focusing on reaction conditions, yield, and purity.
Q1: My this compound acid synthesis reaction has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in amide coupling reactions are a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The first step in amide bond formation is the activation of the carboxylic acid group of ferulic acid. If this step is inefficient, the subsequent reaction with the amine (IMD) will be poor.
-
Troubleshooting:
-
Choice of Coupling Reagent: The choice of coupling reagent is critical. For complex molecules, carbodiimide (B86325) reagents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) can minimize side reactions and improve yield.[1] Phosphonium (e.g., PyBOP) or aminium (e.g., HBTU, TBTU) reagents are also highly efficient alternatives.[2]
-
Reagent Quality and Stoichiometry: Ensure your coupling reagents are fresh and anhydrous. Use appropriate stoichiometry, typically a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine.
-
-
-
Poor Solubility of Reactants: Ferulic acid and some amines can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reaction kinetics.[3]
-
Troubleshooting:
-
Solvent Selection: Use a solvent system that dissolves all reactants. Common solvents for amide coupling include DMF (dimethylformamide), DCM (dichloromethane), and THF (tetrahydrofuran). In some cases, a mixture of solvents may be necessary. For greener alternatives, aqueous acetone (B3395972) has been explored.[3]
-
Temperature: Gently heating the reaction mixture can sometimes improve solubility, but be cautious as excessive heat can lead to side reactions and racemization.
-
-
-
Side Reactions: Several side reactions can compete with the desired amide formation, reducing the yield.
-
Troubleshooting:
-
N-acylation of Urea (B33335) Byproduct: When using carbodiimides like DCC, the urea byproduct can sometimes react with the activated ferulic acid. Adding HOBt helps to prevent this by forming a more reactive and stable active ester intermediate.[1]
-
Racemization: While not an issue for ferulic acid itself, if the amine (IMD) is chiral, racemization can occur. The use of additives like HOBt or employing coupling reagents like PyBOP can help suppress this.[1][2]
-
-
-
Suboptimal Reaction Conditions: Factors like reaction time, temperature, and pH can significantly impact the yield.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the optimal reaction time.
-
pH Control: The presence of a non-nucleophilic base, such as DIPEA (N,N-diisopropylethylamine) or triethylamine, is often required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if it is used. The pH of the reaction can influence the formation of isomers.[4][5]
-
-
Q2: I am observing a significant amount of unreacted ferulic acid in my reaction mixture. What should I do?
A2: The presence of unreacted starting material, particularly the carboxylic acid, points towards an issue with the activation step or the nucleophilic attack by the amine.
Potential Causes & Solutions:
-
Insufficient Amine Nucleophilicity: The amine (IMD) may not be sufficiently nucleophilic to react efficiently with the activated ferulic acid.
-
Troubleshooting:
-
Base Addition: Ensure a suitable base is present in sufficient quantity to deprotonate the amine, increasing its nucleophilicity.
-
-
-
Deactivation of the Activated Intermediate: The activated ferulic acid species can be sensitive to moisture and may hydrolyze back to the carboxylic acid.
-
Troubleshooting:
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Steric Hindrance: If either the ferulic acid or the amine has bulky substituents near the reacting centers, steric hindrance can slow down the reaction.
-
Troubleshooting:
-
Prolonged Reaction Time or Increased Temperature: Allow the reaction to proceed for a longer duration or consider a moderate increase in temperature.
-
Less Hindered Coupling Reagent: Choose a coupling reagent that is less sterically demanding.
-
-
Q3: My final product is impure, showing multiple spots on the TLC plate. How can I improve the purity of my this compound acid?
A3: Impurities in the final product can arise from side reactions, unreacted starting materials, or byproducts from the coupling reagents.
Potential Causes & Solutions:
-
Formation of Byproducts:
-
Troubleshooting:
-
Urea Byproducts: If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration.[1] With DIC, the diisopropylurea is more soluble and needs to be removed during purification.[1] Water-soluble carbodiimides like EDC allow for removal of the urea byproduct through aqueous workup.[1]
-
Side Products from Ferulic Acid: Ferulic acid can potentially undergo dimerization or other side reactions under certain conditions.[6] Optimizing reaction conditions (e.g., temperature, reagent stoichiometry) can minimize these.
-
-
-
Inadequate Purification:
-
Troubleshooting:
-
Column Chromatography: This is a very effective method for separating the desired product from impurities. A range of silica (B1680970) gel and solvent systems (e.g., petroleum ether/ethyl acetate) can be employed.[7][8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve its purity.
-
Aqueous Workup: A standard aqueous workup procedure can help remove water-soluble impurities, including excess coupling reagents and their byproducts.
-
-
Q4: I am concerned about the potential for cis/trans isomerization of the double bond in ferulic acid during the synthesis. How can I control this?
A4: The synthesis of ferulic acid derivatives can sometimes lead to a mixture of (E)- and (Z)-isomers (trans and cis).[5][9] The (E)-isomer is typically the desired and more stable form.
Potential Causes & Solutions:
-
Reaction Conditions: The pH of the reaction mixture can influence the isomeric ratio. It has been observed that a pH of around 6-7 favors the formation of the (E)-isomer, while a more acidic pH (2-3) can lead to the isolation of the (Z)-isomer.[4][5]
-
Troubleshooting:
-
pH Monitoring and Control: Carefully control the pH of your reaction mixture.
-
Purification: The cis and trans isomers can often be separated by chromatographic techniques like HPLC.[5]
-
-
Experimental Protocols & Data
General Protocol for this compound Acid Synthesis (Amide Coupling)
This is a generalized procedure and may require optimization for your specific amine (IMD).
-
Dissolution: Dissolve ferulic acid (1 equivalent) in an anhydrous solvent (e.g., DMF, DCM) in a round-bottom flask under an inert atmosphere.
-
Activation: Add the coupling reagent (e.g., HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution. Stir for 10-15 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the amine (IMD, 1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure this compound acid.
Data Presentation: Common Amide Coupling Reagents
| Coupling Reagent | Additive | Byproduct | Solubility of Byproduct | Key Advantages |
| DCC | HOBt | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Inexpensive |
| DIC | HOBt | Diisopropylurea (DIU) | Soluble in most organic solvents | Byproduct is easier to remove in solid-phase synthesis |
| EDC | HOBt | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Byproduct easily removed by aqueous extraction |
| HBTU | - | HOBt, Tetramethylurea | Soluble | Fast reaction rates, low racemization |
| PyBOP | - | HOBt, Tris(pyrrolidino)phosphine oxide | Soluble | Efficient, less hazardous byproducts than BOP |
Visualizations
Experimental Workflow for this compound Acid Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound acid.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low reaction yields.
References
- 1. peptide.com [peptide.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, antiviral activities of ferulic acid derivatives [frontiersin.org]
- 5. Design, synthesis, antiviral activities of ferulic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and synthesis of new ferulic acid dehydrodimers present in grass cell walls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferulic acid production by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for IMD-Ferulic Peak Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective resolution of Isometamidium (B1672257) (IMD) and Ferulic Acid peaks.
Troubleshooting Guide: Common Peak Resolution Issues
This guide addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.
Question: I am observing poor resolution between the Isometamidium (IMD) and Ferulic Acid peaks. What are the initial steps to improve separation?
Answer:
Poor resolution, where two peaks are not well separated, is a common issue in HPLC.[1] To improve the separation between IMD and Ferulic Acid, a systematic approach is recommended, starting with the mobile phase composition.[2]
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The polarity of your mobile phase may not be ideal for separating the two compounds. Isometamidium is a relatively polar, ionic molecule, while ferulic acid is a less polar phenolic acid.[3][4]
-
Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[5] A good starting point for reverse-phase HPLC is to systematically vary the organic solvent percentage. For instance, if you are using a 50:50 acetonitrile:water mixture, try gradients of 45:55 and 55:45 to observe the effect on retention times and resolution.[6]
-
-
Incorrect Mobile Phase pH: The ionization state of both IMD and ferulic acid is pH-dependent, which significantly affects their retention and selectivity.[7]
-
Solution: Adjust the pH of the aqueous portion of your mobile phase. For ferulic acid (pKa ~4.5), a mobile phase pH around 3.0 is often used to ensure it is in its non-ionized form, which can lead to sharper peaks and better retention on a C18 column.[8] Isometamidium is a cationic compound, and a lower pH can also be beneficial for its analysis.[3] Consider using a buffer, such as phosphate (B84403) or formate (B1220265), to maintain a stable pH.[3][6]
-
-
Inappropriate Flow Rate: A flow rate that is too high can lead to decreased resolution as the analytes have less time to interact with the stationary phase.[1]
-
Solution: Try decreasing the flow rate. For example, if your current method uses 1.2 mL/min, reduce it to 1.0 mL/min or 0.8 mL/min. This will increase analysis time but can significantly improve peak separation.[1]
-
Question: My Ferulic Acid peak is tailing significantly. What could be the cause and how can I fix it?
Answer:
Peak tailing, where the peak asymmetry factor is greater than 1, can compromise accurate integration and quantification. For an acidic compound like ferulic acid, this is often due to unwanted secondary interactions with the stationary phase.
Potential Causes & Solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the acidic ferulic acid, causing tailing.[9]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[10]
-
Solution: Reduce the injection volume or dilute your sample.[9]
-
-
Contaminated Guard or Analytical Column: Accumulation of contaminants on the column inlet can cause peak shape issues.
-
Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent. If that fails, the column may need to be replaced.[10]
-
Question: The Isometamidium (IMD) peak is showing fronting. What does this indicate and how can it be resolved?
Answer:
Peak fronting, where the peak asymmetry factor is less than 1, is less common than tailing but can still affect quantification.
Potential Causes & Solutions:
-
Sample Overload: This is a primary cause of peak fronting.[11]
-
Solution: Decrease the amount of sample being injected by either reducing the injection volume or diluting the sample.[9]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a distorted peak.[10]
-
Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or as close as possible in strength to the mobile phase.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for IMD and Ferulic Acid separation?
A good starting point would be a reverse-phase method using a C18 column.[3][8] A gradient elution may be more effective than an isocratic one, given the polarity difference between the two compounds.[12]
Q2: Which organic solvent is better for this separation: acetonitrile or methanol (B129727)?
Both acetonitrile and methanol can be used. Acetonitrile often provides better peak shape and lower viscosity, leading to lower backpressure.[7] However, methanol can offer different selectivity and might improve the resolution of certain peak pairs.[13] It is advisable to screen both solvents during method development.
Q3: What detection wavelength should I use?
Both Isometamidium and Ferulic Acid have strong UV absorbance. A detection wavelength of around 320 nm is suitable for both compounds.[3][8] A photodiode array (PDA) detector would be ideal to monitor multiple wavelengths and check for peak purity.[14]
Q4: How can I confirm the identity of my peaks?
The most definitive way to confirm peak identity is to inject pure standards of Isometamidium and Ferulic Acid separately under the same chromatographic conditions. The retention times should match those in your mixed sample. Mass spectrometry (MS) can also be coupled with HPLC for positive identification.[3]
Q5: My system pressure is suddenly very high. What should I do?
High backpressure is often caused by a blockage in the system.[11] Check for blockages in the following order: guard column, column frits, injector, and tubing.[2] A systematic approach of removing components one by one (starting from the detector and moving backward) can help identify the source of the high pressure.[11]
Experimental Protocols
Protocol 1: HPLC Method for Ferulic Acid Analysis
This protocol is a representative method for the analysis of ferulic acid.[8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: A mixture of methanol and water (pH 3.0, adjusted with orthophosphoric acid) in a 48:52 (v/v) ratio.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 320 nm.[8]
-
Column Temperature: 25 °C.[8]
-
Injection Volume: 10 µL.[8]
Protocol 2: HPLC Method for Isometamidium Analysis
This protocol is based on a validated method for Isometamidium and its related substances.[3]
-
Column: Gemini C18, 150 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: A mixture of acetonitrile and 50 mM ammonium (B1175870) formate buffer (pH 2.8) in a 25:75 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 320 nm.[3]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Summary of Starting HPLC Parameters for IMD-Ferulic Acid Analysis
| Parameter | Ferulic Acid Method[8] | Isometamidium Method[3] | Recommended Starting Point for Co-analysis |
| Column | C18 (250 x 4.6 mm, 5 µm) | Gemini C18 (150 x 4.6 mm, 5 µm) | C18 (150 or 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water, pH 3.0 (Orthophosphoric Acid) | 50 mM Ammonium Formate, pH 2.8 | 0.1% Formic or Phosphoric Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile or Methanol |
| Gradient | Isocratic (48:52 Methanol:Water) | Isocratic (25:75 ACN:Buffer) | Gradient elution (e.g., 10-90% B over 20 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 320 nm | 320 nm | 320 nm (or PDA 250-400 nm) |
| Temperature | 25 °C | Ambient | 25-30 °C |
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Development and validation of an improved HPLC method for the control of potentially counterfeit isometamidium products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. mastelf.com [mastelf.com]
- 8. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. m.youtube.com [m.youtube.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scielo.br [scielo.br]
Addressing batch-to-batch variability in IMD-ferulic synthesis
Welcome to the technical support center for IMD-Ferulic Acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges, particularly batch-to-batch variability, encountered during the synthesis of Imidazole-Ferulic Acid (this compound Acid) conjugates.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and guidance on resolving specific issues that may arise during your experiments.
Issue 1: Low Yield of this compound Acid Conjugate
-
Question: We are experiencing significantly lower yields of our this compound Acid conjugate in recent batches compared to our initial successful syntheses. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in conjugate synthesis can stem from several factors throughout the experimental workflow. Here are the primary areas to investigate:
-
Purity and Stoichiometry of Reactants: Inconsistencies in the purity of your starting materials, ferulic acid and the IMD-moiety, can directly impact the reaction efficiency. Ensure that the purity of each new batch of reactants is verified. Additionally, precise control of the stoichiometry is critical; even small deviations can lead to a significant reduction in yield.
-
Reaction Conditions: Temperature, reaction time, and mixing are critical parameters. Fluctuations in any of these can alter the reaction kinetics and lead to the formation of side products. It is crucial to maintain consistent and optimized reaction conditions across all batches.
-
Solvent Quality: The presence of moisture or impurities in the solvent can interfere with the reaction. Always use anhydrous solvents of the appropriate grade and handle them under inert conditions to prevent contamination.
-
Issue 2: High Levels of Impurities in the Final Product
-
Question: Our recent batches of this compound Acid show significant impurities upon analysis by HPLC, which were not present in our reference batches. What could be the source of these impurities?
-
Answer: The emergence of impurities often points to issues with the reaction specificity or degradation of the product. Consider the following:
-
Side Reactions: Suboptimal reaction temperatures or incorrect stoichiometry can promote the formation of undesired side products. Review your reaction parameters and ensure they are within the validated range.
-
Product Degradation: Ferulic acid and its derivatives can be susceptible to degradation, particularly when exposed to light, high temperatures, or oxidative conditions.[1][2] Ensure that the purification and storage of the final product are conducted under appropriate conditions to minimize degradation.
-
Incomplete Reactions: If the reaction does not go to completion, unreacted starting materials will present as impurities. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, to ensure completion before proceeding with workup and purification.
-
Issue 3: Inconsistent Purity and Physical Properties Between Batches
-
Question: We are observing variations in the color, crystallinity, and overall purity of our this compound Acid product from batch to batch, even with seemingly identical protocols. How can we improve consistency?
-
Answer: Batch-to-batch variation in the physical properties and purity of a synthesized compound is a common challenge in chemical manufacturing and research.[3][4] A holistic approach to process control is necessary to ensure consistency.[4] Key areas to focus on include:
-
Raw Material Characterization: The quality of your starting materials is paramount. Variations in raw materials, including their source and purity, can have a significant impact on the final product.[5] Implement rigorous quality control checks for all incoming raw materials.
-
Process Parameter Control: Minor variations in parameters such as heating and cooling rates, stirring speed, and the rate of addition of reagents can influence the crystal structure and purity of the final product. Standardize these parameters as strictly as possible in your protocol.
-
Purification Method: The method of purification (e.g., recrystallization, chromatography) must be well-defined and consistently applied. The choice of solvent, temperature, and concentration during recrystallization can significantly affect the final product's characteristics.
-
Data Presentation: Troubleshooting Batch Variability
The following tables provide a summary of hypothetical quantitative data to illustrate the impact of process parameters on the synthesis of this compound Acid.
Table 1: Impact of Reactant Purity on Product Yield and Purity
| Batch ID | Ferulic Acid Purity (%) | IMD-Moiety Purity (%) | Product Yield (%) | Product Purity (HPLC, %) |
| B001 | 99.5 | 99.2 | 85.2 | 98.9 |
| B002 | 97.1 | 99.3 | 72.4 | 95.6 |
| B003 | 99.4 | 96.8 | 68.9 | 94.2 |
| B004 | 95.3 | 96.5 | 55.1 | 91.7 |
Table 2: Effect of Reaction Temperature on Yield and Impurity Profile
| Batch ID | Reaction Temperature (°C) | Product Yield (%) | Major Impurity (HPLC, Area %) |
| T001 | 60 | 84.7 | 0.8 |
| T002 | 70 | 88.1 | 1.2 |
| T003 | 80 | 75.3 | 5.4 (Degradation Product A) |
| T004 | 50 | 65.9 | 8.7 (Unreacted Ferulic Acid) |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below to ensure consistent analysis of your this compound Acid conjugate.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthesized this compound Acid and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm (characteristic for the ferulic acid chromophore).[6][7]
-
Procedure:
-
Prepare a standard solution of this compound Acid of known concentration.
-
Dissolve the sample from the synthesis batch in the mobile phase.
-
Inject a fixed volume (e.g., 10 µL) of the sample and standard solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the sample by comparing the peak area of the main product to the total peak area of all components.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Objective: To confirm the chemical structure of the synthesized this compound Acid conjugate.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or another appropriate deuterated solvent.
-
Procedure:
-
Dissolve a small amount of the purified product in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the presence of both the IMD and ferulic acid moieties and their correct connectivity.
-
Visualizations
Diagram 1: General Workflow for this compound Acid Synthesis and Analysis
Caption: A high-level overview of the synthesis and quality control process for this compound Acid.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A decision-making flowchart for troubleshooting low yield in this compound Acid synthesis.
References
- 1. Ferulic Acid: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Batch-to-batch variation: Significance and symbolism [wisdomlib.org]
- 4. zaether.com [zaether.com]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Ferulic Acid in Cell Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferulic Acid (FA) and its derivatives. The focus is on identifying and minimizing off-target effects to ensure the reliability and accuracy of in vitro experimental results. As "IMD-ferulic" does not correspond to a standard chemical entity in the public domain, this guide will address the well-documented compound, Ferulic Acid, which is known for its broad biological activity.
Troubleshooting Guide: Unexpected Results or Suspected Off-Target Effects
This guide is designed to help you navigate common issues encountered during cell-based assays with Ferulic Acid.
Q1: My results with Ferulic Acid are inconsistent across experiments. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Compound Stability: Ferulic Acid can be sensitive to light and oxidation. Ensure your stock solutions are fresh, protected from light, and stored at the appropriate temperature.
-
Cell Health and Passage Number: Use cells that are healthy, in a logarithmic growth phase, and within a consistent, low passage number range.[1] High passage numbers can lead to phenotypic drift.
-
Assay Conditions: Minor variations in cell seeding density, incubation times, or media and supplement lots can impact results.[1][2] Standardize these parameters rigorously. Optimize cell seeding density to ensure a sufficient signal window without overcrowding.[3]
Q2: I'm observing cytotoxicity at concentrations where I expect to see a specific phenotypic effect. How can I distinguish between on-target and off-target toxicity?
A2: This is a critical challenge. Here is a workflow to dissect the observed effects:
-
Comprehensive Dose-Response Analysis: Perform a detailed dose-response curve for both your functional readout and cell viability in parallel. This will help you determine the therapeutic window.
-
Orthogonal Validation:
-
Structurally Different Compound: Use another compound that targets the same intended pathway but is structurally different from Ferulic Acid. If this compound recapitulates the desired phenotype without the same toxicity profile, the toxicity of FA is likely an off-target effect.
-
Genetic Validation (CRISPR/Cas9 or siRNA): This is the gold standard. Use CRISPR-Cas9 to knock out the intended target protein or siRNA to knock it down.[2] If the phenotype observed with FA is absent in the knockout/knockdown cells, it confirms the on-target action. If the toxicity persists, it is definitively an off-target effect.
-
dot
Caption: Workflow for distinguishing on- and off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by Ferulic Acid?
A1: Ferulic Acid is known to modulate multiple signaling pathways, which can be both an advantage and a source of off-target effects depending on your research focus. Key pathways include:
-
PI3K/Akt/mTOR Pathway: FA has been shown to inhibit this critical pathway involved in cell proliferation, survival, and metabolism.[4][5][6]
-
MAPK Pathways (p38, ERK, JNK): FA can inhibit the activation of p38, ERK, and JNK, which are involved in inflammation and stress responses.[7][8]
-
NF-κB Signaling: FA can suppress the NF-κB pathway, a key regulator of inflammation, by preventing the degradation of IκB.[7][9]
-
JAK/STAT Pathway: This cytokine signaling pathway can also be inhibited by FA.[7]
-
MyD88-Mediated Signaling: Some evidence suggests that FA may target the adaptor protein MyD88, which is crucial for signaling from most Toll-like receptors.[10][11]
dot
Caption: Major signaling pathways modulated by Ferulic Acid.
Q2: How can I confirm that Ferulic Acid is engaging my target protein inside the cell?
A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein in a cellular context.[12] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature. A positive thermal shift upon FA treatment is strong evidence of target engagement.
Q3: What are some general strategies to minimize off-target effects in my experimental design?
A3:
-
Use the Lowest Effective Concentration: Titrate Ferulic Acid to determine the lowest concentration that elicits your desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Choose Selective Derivatives: If available, screen various derivatives of Ferulic Acid. Some may have improved selectivity for your target of interest.
-
Control for Phenolic Compound Artifacts: Phenolic compounds can interfere with assays through mechanisms like autofluorescence or redox cycling. Include appropriate controls, such as running the assay in a cell-free system, to rule out such artifacts.
Data Presentation: Quantitative Activity of Ferulic Acid
The following tables summarize reported IC50 values for Ferulic Acid and its derivatives in various cell lines. Note that experimental conditions can significantly influence these values.
Table 1: Cytotoxicity of Ferulic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 75.4 | 48 | [1] |
| HepG2 | Liver Cancer | 81.38 | 48 | [1] |
| 143B | Osteosarcoma | 3.10 (59.88 µM) | 48 | [5] |
| MG63 | Osteosarcoma | 3.43 (66.47 µM) | 48 | [5] |
| MIA PaCa-2 | Pancreatic | 97.09 (500 µM) | 72 | [13] |
Table 2: Cytotoxicity of Ferulic Acid Derivatives in Leukemia Cell Lines
| Derivative Compound | Cell Line | IC50 (µM/mL) | Reference |
| 1c | HL-60 | 387.2 ± 4.08 | [14] |
| 2c | HL-60 | 124.4 ± 2.11 | [14] |
| 3c | HL-60 | 275.1 ± 1.87 | [14] |
| 4c | HL-60 | 298.4 ± 3.56 | [14] |
| 1c | K562 | 422.8 ± 2.45 | [14] |
| 2c | K562 | 205.4 ± 6.39 | [14] |
| 3c | K562 | 488.9 ± 2.77 | [14] |
| 4c | K562 | 436.1 ± 3.61 | [14] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if Ferulic Acid directly binds to and stabilizes a target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with Ferulic Acid at the desired concentration or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Heating Step: Harvest and wash the cells. Resuspend the cell pellets in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or another sensitive protein detection method like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and Ferulic Acid-treated samples. A rightward shift in the melting curve in the presence of Ferulic Acid indicates target stabilization and therefore, engagement.[15]
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein mimics the phenotype observed with Ferulic Acid.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting a critical exon of the gene of interest into a Cas9 expression vector. Include a non-targeting gRNA as a negative control.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), select for transfected cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS to establish knockout cell lines.
-
Verification of Knockout:
-
Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target locus.
-
Western Blot: Verify the complete absence of the target protein.[2]
-
-
Phenotypic Analysis: Perform the same functional assay on the verified knockout cell line that was used to characterize the effect of Ferulic Acid. Compare the results from wild-type, non-targeting control, and knockout cells. If the knockout cells recapitulate the phenotype seen with Ferulic Acid treatment in wild-type cells, it strongly supports that the compound's effect is on-target.
dot
Caption: Experimental workflow for CRISPR-Cas9 target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ferulic acid may target MyD88-mediated pro-inflammatory signaling - Implications for the health protection afforded by whole grains, anthocyanins, and coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. db.cngb.org [db.cngb.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. annualreviews.org [annualreviews.org]
Technical Support Center: Enhancing the Photostability of IMD-Ferulic in Formulations
Welcome to the technical support center for IMD-Ferulic. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the photostability of this compound acid in various formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound refers to formulations containing ferulic acid, a potent antioxidant derived from plants.[1][2][3] Its primary concern is its susceptibility to degradation upon exposure to ultraviolet (UV) radiation, which can compromise its efficacy and lead to formulation discoloration.[4][5][6]
Q2: What are the main factors that influence the photostability of this compound?
A2: The key factors affecting the photostability of ferulic acid include:
-
UV Exposure: Both UVA and UVB radiation can induce photodegradation.[4][7]
-
pH of the Formulation: Ferulic acid's stability is highly pH-dependent. It is more stable at a lower pH (less than its pKa).[8][9] At neutral or alkaline pH, solutions can discolor quickly.[10]
-
Formulation Composition: The type of formulation (e.g., aqueous solution, micellar solution, microemulsion, gel) and the presence of other ingredients can significantly impact stability.[4][5][6] For instance, some sunscreen agents like titanium dioxide (TiO2) can act as a photocatalyst and accelerate degradation.[4][5]
-
Presence of Other Antioxidants: Combining ferulic acid with other antioxidants, such as vitamins C and E, can enhance its stability and provide synergistic photoprotection.[1][2][3][11]
Q3: How can I improve the photostability of my this compound formulation?
A3: Several strategies can be employed to enhance the photostability of this compound formulations:
-
pH Optimization: Maintaining a low pH (below the pKa of ferulic acid) is crucial for chemical stability and preventing discoloration.[8]
-
Synergistic Antioxidant Combinations: The addition of vitamins C and E has been shown to stabilize ferulic acid and double its photoprotective capacity.[1][3]
-
Encapsulation Technologies: Encapsulating ferulic acid in systems like nanocapsules, solid lipid nanoparticles (SLN), or phosphorylated rice starch can significantly improve its stability against light and heat.[6][12][13]
-
Appropriate Vehicle Selection: Microemulsions have been found to be more protective against photodegradation compared to micellar solutions.[4][5] W/O/W multiple emulsions have also demonstrated good stability and efficacy.[14]
-
Light-Protective Packaging: Storing the formulation in opaque, airtight containers is a simple yet effective measure to maintain potency.[11][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formulation Discoloration (Yellowing/Browning) | Oxidation and photodegradation of ferulic acid, often accelerated by higher pH and light exposure.[6][16] | • Lower the pH of the formulation to be acidic (below the pKa of ferulic acid).[8]• Incorporate stabilizing antioxidants like vitamins C and E.[1][3]• Utilize encapsulation techniques to protect the ferulic acid.[6][12]• Package the final product in UV-protective, airtight containers.[11][15] |
| Precipitation of Ferulic Acid | Poor solubility of ferulic acid, especially at acidic pH in aqueous solutions.[6][10] It can also occur upon cooling after being dissolved at high temperatures.[17] | • Use a co-solvent system, such as a mixture of polyethylene (B3416737) glycol and propylene (B89431) glycol, to improve solubility.[10]• Consider nanoencapsulation, which can keep ferulic acid dissolved within the lipid matrix.[8][13]• Adding sodium lactate (B86563) (around 3%) can help keep ferulic acid in solution.[17] |
| Decreased Antioxidant Efficacy Over Time | Chemical instability and degradation of ferulic acid due to factors like light, heat, and pH.[12][16] | • Confirm the pH of the formulation is in the optimal acidic range.[8]• Evaluate the synergy with other antioxidants (e.g., vitamins C and E) to enhance and prolong antioxidant activity.[2]• Assess the stability of the formulation under accelerated conditions (e.g., elevated temperature and light exposure) to predict shelf-life.[12] |
| Incompatibility with Other Formulation Ingredients | Certain ingredients, like titanium dioxide, can photocatalyze the degradation of ferulic acid.[4][5] Some solvents may also destabilize it.[10] | • If using physical sunscreens like TiO2, consider encapsulating either the ferulic acid or the TiO2 to prevent direct interaction.[18]• Screen all excipients for their compatibility with ferulic acid at the intended formulation pH.[10] |
Quantitative Data on Photostability
Table 1: Photodegradation Rate of Ferulic Acid in Water (pH 3.8, UVB Irradiation)
| Initial Ferulic Acid Concentration (mM) | Degradation Rate Equation | R² Value |
| 0.5 | y = -0.0125x + 0.0041 | 0.9934 |
| 0.75 | y = -0.0107x + 0.0039 | 0.9969 |
| 1.0 | y = -0.0090x + 0.0031 | 0.9959 |
| 2.0 | y = -0.0063x + 0.0024 | 0.9982 |
| Data sourced from a study on the photodegradation kinetics of ferulic acid.[18] |
Table 2: Stability of Free vs. Encapsulated Ferulic Acid After 1 Month
| Storage Condition | % Retained (Free Ferulic Acid) | % Retained (Encapsulated Ferulic Acid in PRS) |
| High Temperature (45°C) / 80% RH | ~50% | ~70% |
| Light Exposure (Fluorescent) | ~35% | ~65% |
| PRS: Phosphorylated Rice Starch.[12] |
Experimental Protocols
Protocol for Assessing Photostability of this compound Formulations
This protocol is a general guideline based on industry standards for photostability testing.[15][19][20][21][22]
-
Sample Preparation:
-
Prepare the this compound formulation to be tested.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it completely from light.[21]
-
If testing the bulk formulation, place samples in chemically inert, transparent containers.
-
If testing the final product, test the product in its immediate, transparent packaging and, if necessary, in its marketing pack.[15]
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines. This typically involves a combination of cool white fluorescent and near-UV lamps.[22]
-
The overall illumination should be not less than 1.2 million lux hours.[21]
-
The integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[21]
-
Place the dark control sample in the same chamber to experience the same temperature and humidity conditions, but without light exposure.[21]
-
-
Post-Exposure Analysis:
-
At the end of the exposure period, visually inspect all samples for any physical changes, such as color, clarity, or precipitation.[15]
-
Quantify the concentration of ferulic acid in both the light-exposed and dark control samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[19]
-
Analyze for the presence of any photodegradation products.[20]
-
-
Data Interpretation:
-
Compare the ferulic acid concentration in the light-exposed sample to the dark control. A significant decrease in the light-exposed sample indicates photodegradation.
-
The results from the dark control will indicate the level of thermal degradation under the chamber's conditions.
-
Signaling Pathways and Mechanisms
Antioxidant Mechanism of Ferulic Acid
Ferulic acid exerts its antioxidant effects primarily by scavenging free radicals.[23][24] Upon exposure to UV radiation, reactive oxygen species (ROS) are generated in the skin, which can lead to oxidative stress and cellular damage.[7][25] Ferulic acid can donate a hydrogen atom from its phenolic hydroxyl group to neutralize these free radicals, forming a stable phenoxy radical in the process.[24][26] This resonance-stabilized radical is less reactive and thus terminates the damaging free radical chain reaction.[14][26]
Synergistic Photoprotection with Vitamins C & E
When formulated together, ferulic acid, vitamin C (L-ascorbic acid), and vitamin E (alpha-tocopherol) exhibit a synergistic relationship that enhances their stability and photoprotective effects.[1][2][3] Vitamin C helps regenerate vitamin E after it has been oxidized by free radicals. Ferulic acid, in turn, helps to stabilize this combination, preventing their rapid degradation upon UV exposure and effectively doubling the formulation's photoprotective capabilities.[1][3]
References
- 1. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Antioxidants: How Ferulic Acid Boosts the Efficacy of Vitamin C & E [letsmakebeauty.com]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization of ferulic acid in topical gel formulation via nanoencapsulation and pH optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 11. droracle.ai [droracle.ai]
- 12. Stability and Anti-Aging of Encapsulated Ferulic Acid in Phosphorylated Rice Starch | MDPI [mdpi.com]
- 13. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 14. mdpi.com [mdpi.com]
- 15. database.ich.org [database.ich.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistscorner.com [chemistscorner.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 21. q1scientific.com [q1scientific.com]
- 22. biobostonconsulting.com [biobostonconsulting.com]
- 23. Frontiers | Anti-hypertensive Effect of Cereal Antioxidant Ferulic Acid and Its Mechanism of Action [frontiersin.org]
- 24. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dennisgrossmd.com [dennisgrossmd.com]
- 26. The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of novel ferulic acid compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel ferulic acid compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing potential explanations and recommended actions.
In Vitro Experimentation
Q1: My novel ferulic acid derivative shows significant cytotoxicity in my non-cancerous (normal) cell line. What could be the cause?
A1: Unexpected cytotoxicity in normal cell lines can stem from several factors related to the compound's structure and the experimental conditions.
-
Structural Modifications: The type and position of functional groups added to the ferulic acid scaffold significantly influence its biological activity. Esterification and amide formation, for instance, can enhance the compound's lipophilicity, leading to increased cell membrane interaction and potentially higher cytotoxicity compared to the parent ferulic acid.[1][2]
-
Off-Target Effects: Your compound might be interacting with unintended cellular targets crucial for normal cell survival. This can be concentration-dependent.
-
Metabolic Activation: The cell line itself might metabolize your compound into a more toxic substance.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for both your normal and target (e.g., cancer) cell lines to understand the therapeutic window.
-
Review Structure-Toxicity Relationships: Research available data on how similar structural modifications to ferulic acid have impacted cytotoxicity. For example, some studies show that adding a morpholine (B109124) group to ferulic amide derivatives increases cytotoxicity.[3]
-
Use a Lower Solvent Concentration: Prepare higher concentration stock solutions to minimize the final solvent percentage in the well.
-
Control Experiments: Include the parent ferulic acid and the solvent alone as controls in your assays.
Q2: I'm observing inconsistent results in my MTT cell viability assays. What are the common pitfalls?
A2: Inconsistent MTT assay results are a common issue. Here are some factors to check:
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure you have a homogenous cell suspension before plating.
-
Compound Precipitation: Ferulic acid and its derivatives can have poor water solubility.[4] If your compound precipitates in the culture medium, it will not be available to the cells, leading to inaccurate results. Visually inspect your plates for any precipitate.
-
Interference with MTT Dye: Some phenolic compounds can interfere with the MTT reduction process, leading to false results.
-
Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance.
Troubleshooting Steps:
-
Optimize Cell Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line and experiment duration.
-
Check Compound Solubility: Test the solubility of your compound in the final culture medium concentration. If it's poorly soluble, consider using a non-toxic solubilizing agent or a different formulation approach.
-
Run a Compound-Only Control: Include wells with your compound in the medium but without cells to check for direct reduction of MTT by your compound.
-
Ensure Complete Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure all formazan crystals are dissolved by gentle shaking and visual inspection before reading the plate.
In Vivo Experimentation
Q3: My ferulic acid derivative is showing poor tolerability and signs of toxicity in my animal model at doses where I expect to see efficacy. What strategies can I employ?
A3: Poor in vivo tolerability is a significant hurdle. Here are some strategies to consider:
-
Formulation Optimization: The formulation can dramatically impact the absorption, distribution, metabolism, and excretion (ADME) profile of your compound, which in turn affects its toxicity.
-
Lipid-Based Formulations: For lipophilic derivatives, using lipid-based delivery systems like liposomes or nanoemulsions can improve solubility and bioavailability, potentially allowing for lower, less toxic doses.[5][6][7]
-
Controlled Release: Formulations that provide a sustained release can prevent high peak plasma concentrations (Cmax) that are often associated with toxicity.
-
-
Chemical Modification: Consider synthesizing analogues with potentially lower toxicity. For example, creating ester or amide derivatives can alter the pharmacokinetic properties and toxicity profile.[3][8][9][10]
-
Route of Administration: If not constrained by the experimental design, explore alternative routes of administration that might reduce systemic exposure and toxicity.
-
Dosing Regimen: Instead of a single high dose, consider a fractionated dosing regimen (e.g., smaller doses given more frequently) to maintain therapeutic levels while avoiding toxic peaks.
Troubleshooting Steps:
-
Conduct a Dose-Ranging Study: Perform a preliminary study with a wide range of doses to identify the maximum tolerated dose (MTD).
-
Pharmacokinetic Analysis: If possible, analyze the pharmacokinetic profile of your compound to understand its absorption, Cmax, and half-life. This can inform your formulation and dosing strategy.
-
Consult Formulation Experts: Collaborating with formulation scientists can help in designing a more suitable delivery system for your compound.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of various ferulic acid derivatives from published studies. This data can help you benchmark your own results and understand structure-activity relationships.
Table 1: Cytotoxicity (IC50) of Ferulic Acid and its Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ferulic Acid | TE-4, EC-1 | Esophageal | 20 - 60 | [11] |
| Ferulic Acid | HCT 15 | Colorectal | ~793 (154 µg/mL) | [11] |
| Ferulic Acid | CT-26 | Colon | 800 | [11] |
| Ferulic Acid | MIA PaCa-2 | Pancreatic | 500 | [11] |
| Ferulic Acid | HepG2 | Liver | ~419 (81.38 µg/mL) at 48h | [12] |
| Ferulic Acid | MCF-7 | Breast | ~388 (75.4 µg/mL) at 48h | [12] |
| FXS-3 (derivative) | A549 | Lung | 50 | [11] |
| Tributyltin (IV) ferulate | HCT116, Caco-2, HT-29 | Colon | < 40 | [11] |
| Feruloylhexyl-amide (HFA) | MCF-7, MDA-MB-231 | Breast | Cytotoxic | [11] |
Table 2: Comparative Cytotoxicity of Ferulic Acid Amide Derivatives
| Derivative | Cell Line | IC50 (µg/mL) | Reference |
| FA1 (Simple amide) | A-549 | 18 | [3] |
| FA10 (Morpholine amide) | HT-29 | 18 | [3] |
| FA6 (p-amino benztrifluoride) | HT-29 | 19 | [3] |
| FA1 (Simple amide) | HT-29 | 20 | [3] |
| FA10 (Morpholine amide) | HeLa | 23 | [3] |
| FA9 (p-fluoro benzyl) | HeLa | 25 | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments commonly used in the evaluation of novel ferulic acid compounds.
1. In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (without phenol (B47542) red is recommended)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Test compound stock solution
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of your ferulic acid derivative. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-25 µL of the MTT stock solution to each well.[13][14] Incubate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][16] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[13][16]
2. In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423)
This method allows for the classification of a substance's toxicity based on a stepwise procedure with a minimal number of animals.
Principle:
Groups of animals (typically rats, usually females) are dosed in a stepwise manner with one of the defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The outcome (mortality or survival) in one step determines the dose for the next step.
Procedure Outline:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (females are generally preferred). Acclimatize the animals to laboratory conditions for at least five days before the study.[17]
-
Dose Preparation and Administration: Prepare the test compound in a suitable vehicle (e.g., water, corn oil). The volume administered should generally not exceed 1 mL/100g of body weight for rodents.[17] Administer the substance in a single dose by gavage.
-
Stepwise Dosing:
-
Step 1: Start with a dose of 300 mg/kg using three animals.
-
Step 2 (if mortality occurs): If mortality is observed, the next step involves dosing three new animals at a lower level (e.g., 50 mg/kg).
-
Step 2 (if no mortality occurs): If no mortality is observed, the next step involves dosing three new animals at a higher level (e.g., 2000 mg/kg).
-
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Classification: The substance is classified into a toxicity category based on the number of mortalities observed at specific dose levels.
Note: This is a simplified overview. Researchers must consult the full OECD 423 guideline for detailed procedures and ethical considerations.[18][19][20]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-antioxidant activity relationship of ferulic acid derivatives: effect of carbon side chain characteristic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]
- 4. Improvement of Ferulic Acid Antioxidant Activity by Multiple Emulsions: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.scirp.org [file.scirp.org]
- 10. Cytotoxic and Antifungal Amides Derived from Ferulic Acid: Molecular Docking and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferulic Acid: A Review of Pharmacology, Toxicology, and Therapeutic Effects on Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. abcam.co.jp [abcam.co.jp]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 19. oecd.org [oecd.org]
- 20. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Validation & Comparative
Unveiling the Anti-Cancer Potential of Ferulic Acid and Its Derivatives: A Cross-Validation Study
For Immediate Release
A comprehensive analysis of the anti-cancer activity of ferulic acid (FA) and its derivatives across a spectrum of cancer cell lines reveals its potential as a broad-acting therapeutic agent. This guide provides a comparative overview of its efficacy against established chemotherapy drugs, detailed experimental methodologies, and insights into its molecular mechanisms of action.
Researchers, scientists, and drug development professionals will find valuable data summarizing the cytotoxic and pro-apoptotic effects of ferulic acid and its derivatives. This publication aims to facilitate a deeper understanding of its therapeutic promise and guide future research in oncology.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The following tables summarize the IC50 values for ferulic acid, its derivatives, and the conventional chemotherapy agents cisplatin (B142131) and doxorubicin (B1662922) across various cancer cell lines. This data, collated from multiple studies, provides a basis for cross-validating the anti-cancer activity of these compounds.
Table 1: IC50 Values of Ferulic Acid (FA) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) |
| Breast Cancer | MCF-7 | 388.2[1] | 48 |
| MDA-MB-231 | 25-75[2] | Not Specified | |
| HS578T | 25-75[2] | Not Specified | |
| 4T1 | >2575[2] | Not Specified | |
| Liver Cancer | HepG2 | 419[1] | 48 |
| Cervical Cancer | HeLa | 4-20[3] | Not Specified |
| Caski | 4-20[3] | Not Specified | |
| Colon Cancer | HCT116 | Varies | 72 |
| Caco-2 | Varies | Not Specified | |
| HT-29 | Varies* | Not Specified | |
| Pancreatic Cancer | MIA PaCa-2 | 500[2] | Not Specified |
| Esophageal Cancer | TE-4 | 20-60[2] | Not Specified |
| EC-1 | 20-60[2] | Not Specified |
*Specific IC50 values for ferulic acid in these colon cancer cell lines were not consistently reported in the reviewed literature; however, studies indicate a dose-dependent inhibition of cell viability.[4]
Table 2: IC50 Values of Ferulic Acid Derivatives in a Colon Cancer Cell Line
| Derivative | Cell Line | IC50 Value (µg/L) | Incubation Time (h) |
| Benzyl ester of ferulic acid | HCT116 | 7.7[4] | 72 |
| Phenylethyl ester of ferulic acid | HCT116 | 6.5[4] | 72 |
Table 3: Comparative IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) |
| Bladder Cancer | 5637 | 1.1[5] | 48 |
| HT-1376 | 2.75[5] | 48 | |
| Ovarian Cancer | SKOV-3 | 2-40[6] | 24 |
| Breast Cancer | MCF-7 | Varies | 48-72 |
| Liver Cancer | HepG2 | Varies | 48-72 |
| Cervical Cancer | HeLa | Varies | 48-72 |
*Note: A meta-analysis revealed significant heterogeneity in the reported IC50 values for cisplatin across different studies, even within the same cell line.[7] This variability is likely due to differences in experimental protocols.[7]
Table 4: Comparative IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) |
| Breast Cancer | MCF-7 | 8.306[8] | 48 |
| MDA-MB-231 | 6.602[8] | 48 | |
| Liver Cancer | HepG2 | 12.2[9] | 24 |
| Huh7 | >20[9] | 24 | |
| Bladder Cancer | BFTC-905 | 2.3[9] | 24 |
| Lung Cancer | A549 | 1.5[10] | 48 |
| Cervical Cancer | HeLa | 1.0[10] | 48 |
| Prostate Cancer | LNCaP | 0.25[10] | 48 |
| PC3 | 8.0[10] | 48 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
References
- 1. Antiproliferative and proapoptotic activities of ferulic acid in breast and liver cancer cell lines | Tropical Journal of Pharmaceutical Research [ajol.info]
- 2. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. merckmillipore.com [merckmillipore.com]
Validating the Neuroprotective Mechanism of IMD-ferulic in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Neuroprotective Compounds
The following tables summarize quantitative data from various studies on the neuroprotective effects of Ferulic Acid, Resveratrol, and N-acetylcysteine in mouse models of neurodegenerative diseases, primarily focusing on Alzheimer's-like pathology.
Table 1: Effects on Cognitive Function (Morris Water Maze)
| Compound | Mouse Model | Dosage | Treatment Duration | Improvement in Escape Latency | Improvement in Time in Target Quadrant | Reference |
| Ferulic Acid | PSAPP | 30 mg/kg/day (oral) | 6 months | Significant decrease | Significant increase | [1] |
| Ferulic Acid | Aβ1-42 injection | 14-19 mg/kg/day (oral) | 4 weeks | Significant improvement | Not Reported | [2] |
| Resveratrol | 3xTg-AD | Not specified | Chronic | Not Reported | Significant improvement | [3] |
| Resveratrol | AβPP/PS1 | Not specified | Long-term | Significant prevention of memory loss | Not Reported | [4] |
| N-acetylcysteine | EAAC1-/- | Not specified (oral) | Chronic | Not Reported | Not Reported | [1] |
Table 2: Effects on Neuropathology
| Compound | Mouse Model | Reduction in Aβ Plaques | Reduction in Neuroinflammation (Microgliosis/Astrocytosis) | Reference |
| Ferulic Acid | PSAPP | Significant reduction | Significant reduction in microgliosis and astrocytosis | [1] |
| Ferulic Acid | AβPP/PS1 | Significant decrease | Not Reported | [5] |
| Resveratrol | 3xTg-AD | Significant reduction | Significant decrease in NF-κB and GFAP | [3] |
| Resveratrol | AβPP/PS1 | Significant decrease | Not Reported | [4] |
| N-acetylcysteine | EAAC1-/- | Not Applicable | Reduction in microglial activation | [1] |
Table 3: Effects on Biochemical Markers
| Compound | Mouse Model | Key Biomarker Changes | Reference |
| Ferulic Acid | PSAPP | ↓ BACE1 activity, ↓ pro-inflammatory cytokines (TNF-α, IL-1β) | [1] |
| Ferulic Acid | Ischemia/Reperfusion | ↑ Bcl-2, ↓ Bax, ↓ Caspase-3, ↓ TLR4/MyD88 signaling | [6] |
| Resveratrol | 3xTg-AD | ↑ p62, ↓ ubiquitinated proteins | [3] |
| Resveratrol | AβPP/PS1 | ↑ SIRT1 activation, ↑ AMPK activation | [4] |
| N-acetylcysteine | EAAC1-/- | ↑ Glutathione levels | [1] |
| N-acetylcysteine | Traumatic Brain Injury | ↑ Nrf2-ARE pathway activation | [7] |
Key Neuroprotective Signaling Pathways
The neuroprotective effects of these compounds are mediated through various signaling pathways. Below are simplified diagrams of the primary mechanisms of action.
Caption: Ferulic acid derivative signaling pathway.
Caption: Resveratrol signaling pathway.
Caption: N-acetylcysteine (NAC) mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols frequently used in the assessment of neuroprotective compounds in mouse models.
Animal Models
-
Transgenic Models: Commonly used models for Alzheimer's disease include APP/PS1, 5xFAD, and 3xTg-AD mice. These models overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid plaques and, in some models, tau pathology.
-
Toxin-Induced Models: Neurotoxins like lipopolysaccharide (LPS) or streptozotocin (B1681764) (STZ) can be administered to induce neuroinflammation and cognitive deficits, mimicking aspects of sporadic Alzheimer's disease.
-
Ischemia/Reperfusion Models: Transient middle cerebral artery occlusion (tMCAO) is a common surgical procedure to induce stroke-like conditions and assess neuroprotection against ischemic damage.
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is a standard test for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days): Mice are subjected to 4 trials per day. In each trial, the mouse is placed in the water at one of four starting positions and allowed to swim and find the hidden platform. The time to find the platform (escape latency) is recorded. If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Escape latency, swim speed, and time spent in the target quadrant are analyzed using statistical software.
Caption: Morris Water Maze experimental workflow.
Histological Analysis: Immunohistochemistry for Microglia
Immunohistochemistry (IHC) is used to visualize and quantify cellular markers in brain tissue, such as activated microglia (a sign of neuroinflammation).
-
Tissue Preparation:
-
Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are extracted and post-fixed in 4% PFA overnight.
-
Brains are cryoprotected in a sucrose (B13894) solution and then sectioned using a cryostat or vibratome (30-40 µm sections).
-
-
Staining Procedure:
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody: Sections are incubated overnight at 4°C with a primary antibody against a microglial marker (e.g., Iba1).
-
Secondary Antibody: Sections are washed and incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI) and imaged using a fluorescence or confocal microscope.
-
-
Quantification: The number and morphology of Iba1-positive cells are quantified in specific brain regions using image analysis software.
Biochemical Analysis: Western Blot for Nrf2
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the transcription factor Nrf2, which is involved in the antioxidant response.
-
Protein Extraction:
-
Brain tissue (e.g., hippocampus or cortex) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Protein samples are denatured and loaded onto an SDS-PAGE gel for separation by size.
-
The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for Nrf2.
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
-
Analysis: The intensity of the Nrf2 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
This guide provides a framework for comparing the neuroprotective mechanisms of this compound and other compounds. Researchers are encouraged to consult the primary literature for more detailed protocols and to adapt these methodologies to their specific research questions. The lack of direct comparative studies on "this compound" highlights an opportunity for future research to directly assess its efficacy against established neuroprotective agents.
References
- 1. Ferulic Acid Is a Nutraceutical β-Secretase Modulator That Improves Behavioral Impairment and Alzheimer-like Pathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferulic Acid in Animal Models of Alzheimer’s Disease: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mmpc.org [mmpc.org]
- 5. mdpi.com [mdpi.com]
- 6. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study on the stability of IMD-ferulic in various formulations
For Researchers, Scientists, and Drug Development Professionals
Ferulic acid, a potent antioxidant, presents significant formulation challenges due to its inherent instability.[1][2] This guide provides a comparative analysis of the stability of ferulic acid in various formulations, supported by experimental data, to aid researchers and formulation scientists in developing stable and effective products. This document focuses on ferulic acid and its common derivatives, as the specific term "IMD-ferulic" does not correspond to a standard, widely recognized derivative in the scientific literature. It is possible that "IMD" refers to a specific, proprietary complex or is an abbreviation for an excipient used in a formulation, such as imidazolidinyl urea, which has been studied for its compatibility with ferulic acid.[3]
Comparative Stability Data
The stability of ferulic acid is significantly influenced by the formulation type. The following tables summarize the stability of ferulic acid in various delivery systems under different conditions.
Table 1: Stability of Ferulic Acid in Emulsion-Based Formulations
| Formulation Type | Key Findings | Reference |
| Multiple Emulsion (W/O/W) | Showed the best stability profile compared to O/W and W/O emulsions.[4][5] | [4][5] |
| Oil-in-Water (O/W) Emulsion | Less stable than multiple emulsions but offers good delivery characteristics.[4][5] | [4][5] |
| Water-in-Oil (W/O) Emulsion | Generally less stable for ferulic acid compared to other emulsion types.[4][5] | [4][5] |
| Nanoemulsion | A ferulic acid-loaded nanoemulsion maintained close to 95% of its initial content for 60 days.[6] | [6] |
Table 2: Stability of Ferulic Acid in Other Formulation Types
| Formulation Type | Key Findings | Reference |
| Hydrogel | Nanoencapsulated ferulic acid in a low pH hydrogel demonstrated good color and chemical stability.[1] An amyloid fibril-based hydrogel effectively reduced the degradation of ferulic acid under thermal and light stress.[7] | [1][7] |
| Chitosan (B1678972) Nanoparticles in Hydrogel | Showed negligible variations in particle size, zeta potential, and entrapment efficiency over 60 days.[8] | [8] |
| Aqueous Solution | Stability is pH and temperature-dependent.[2] At neutral or alkaline pH, aqueous solutions of ferulic acid discolor quickly.[9] | [2][9] |
| Solution with Vitamins C and E | The addition of ferulic acid to a solution of vitamins C and E improved the chemical stability of the vitamins.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following are protocols for key experiments cited in the literature.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
A stability-indicating HPLC-DAD method is commonly used to determine the concentration of ferulic acid in various formulations.[11][12][13][14]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).[11]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][14]
-
Mobile Phase: A mixture of methanol (B129727) and water (pH adjusted to 3.0 with an acid like orthophosphoric acid) in a ratio of approximately 48:52 (v/v) is often used.[11][14] Another mobile phase option is acetonitrile (B52724) and 0.5% acetic acid (37:63, v/v).[15]
-
Injection Volume: 10 µL.[11]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11][12][13][14]
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of ferulic acid and to ensure the stability-indicating nature of the analytical method.[11][13]
-
Acidic Degradation: The formulation is exposed to an acidic solution (e.g., 0.1 M HCl) at room temperature for a specified period. The solution is then neutralized before analysis.[11]
-
Alkaline Degradation: The formulation is treated with a basic solution (e.g., 0.1 M NaOH).[11]
-
Photodegradation: The formulation is exposed to UV irradiation to assess light sensitivity.[16]
Visualizing Key Processes
The following diagrams illustrate the degradation pathway of ferulic acid and a typical experimental workflow for stability studies.
References
- 1. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improvement of Ferulic Acid Antioxidant Activity by Multiple Emulsions: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation and Properties of Ferulic Acid-Loaded Hydrogel Based on Amyloid Fibrils [spkx.net.cn]
- 8. Development and characterization of ferulic acid-loaded chitosan nanoparticle embedded- hydrogel for diabetic wound delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 10. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
IMD-Ferulic: A Comparative Performance Analysis Against Commercial Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance benchmark of IMD-ferulic's core antioxidant component, ferulic acid, against established commercial antioxidants. Due to the novelty of this compound, a conjugate of an imidazoquinolinone derivative and ferulic acid, direct comparative antioxidant capacity data is not yet available in the public domain. The existing research on this compound primarily focuses on its role as a covalently linked NF-κB modulator to improve the adjuvanticity of small molecule immune potentiators[1][2][3][4].
However, the inclusion of ferulic acid in its structure suggests inherent antioxidant potential. Ferulic acid is a well-documented phenolic compound known for its potent ability to scavenge free radicals and inhibit oxidative stress[5][6][7][8]. This guide, therefore, focuses on benchmarking the performance of ferulic acid as a proxy for the antioxidant capabilities of this compound.
The following sections present quantitative data from established in vitro antioxidant assays, detailed experimental protocols, and visualizations of a key antioxidant signaling pathway and a standard experimental workflow.
Quantitative Performance Comparison
The antioxidant capacity of a compound is commonly evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of an antioxidant required to decrease the initial concentration of a radical by 50%. A lower IC50 value indicates higher antioxidant activity.
The table below summarizes the comparative performance of Ferulic Acid against common commercial antioxidants: L-Ascorbic Acid (Vitamin C) and Trolox (a water-soluble Vitamin E analog).
| Antioxidant Assay | Ferulic Acid (FA) | L-Ascorbic Acid | Trolox |
| DPPH Radical Scavenging (IC50) | Lower than L-Ascorbic Acid in some studies | Generally high activity | Standard reference |
| ABTS Radical Scavenging (IC50) | 35.55 µg/mL | - | - |
| Hydroxyl Radical Scavenging | Superior to L-Ascorbic Acid at certain concentrations | Standard reference | - |
| Nitric Oxide Radical Scavenging | Stronger activity compared to L-Ascorbic Acid | Standard reference | - |
| Superoxide Anion Scavenging | Lower activity compared to L-Ascorbic Acid | High activity | - |
Note: Direct numerical comparisons can vary between studies due to different experimental conditions. The table reflects general performance trends found in the literature. A study on propionyl ferulate (PF), a derivative of ferulic acid, showed that structural modification could enhance scavenging capacity for DPPH, hydroxyl, and nitric oxide radicals compared to the original ferulic acid.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducibility and critical evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: The test compound (e.g., Ferulic Acid) and standard antioxidants are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample[6].
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).
-
Methodology:
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The solution is then diluted with a solvent (e.g., ethanol (B145695) or water) to a specific absorbance at 734 nm.
-
Sample Preparation: The test compound and standards are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm[6].
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity within a cellular environment, accounting for factors like cell uptake and metabolism.
-
Methodology:
-
Cell Culture: Adherent cells (e.g., HepG2 or HeLa) are cultured in a 96-well black fluorescence microplate until confluent[1][2][3][4].
-
Probe Loading: Cells are pre-incubated with a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), and the antioxidant sample to be tested[1][2][3][4]. Cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH[3][4].
-
Induction of Oxidative Stress: After washing, a free radical initiator (e.g., AAPH) is added to the cells. The initiator generates free radicals that oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF)[1][2][3][4].
-
Measurement: The fluorescence intensity is measured immediately using a fluorescent microplate reader at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm. Readings are taken at intervals over a period of time (e.g., 60 minutes)[2][3][4].
-
Data Analysis: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The inhibition of fluorescence by the antioxidant sample is compared to a control.
-
Visualizations: Pathways and Workflows
Signaling Pathway Modulation by Ferulic Acid
Ferulic acid is known to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is critical in the inflammatory response. This is particularly relevant as this compound is designed to be an NF-κB modulator[1][2].
References
- 1. NF-κB Pathway | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Properties of Ferulic Acid and Its Possible Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mesoestetic.com [mesoestetic.com]
Safety Operating Guide
Proper Disposal Procedures for IMD-Ferulic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of IMD-ferulic acid, based on the available safety data for ferulic acid. It is important to note that while no specific safety data sheet for "this compound acid" was found, the following procedures are based on the properties of ferulic acid. Users should always consult their institution's specific safety protocols and the product's safety data sheet (SDS) if available.
Chemical and Physical Properties
A summary of the key quantitative data for ferulic acid is presented in the table below for easy reference. This information is critical for understanding the chemical's characteristics and potential hazards.
| Property | Value |
| Chemical Formula | C₁₀H₁₀O₄ |
| Molar Mass | 194.186 g·mol⁻¹[1] |
| Melting Point | 168 to 172 °C (334 to 342 °F; 441 to 445 K)[1] |
| Solubility in water | 0.78 g/L[1] |
| pKa | 4.58[2] or 4.61[1] |
| Appearance | Amber colored solid[1], Crystalline powder[1], or slightly yellow powder[2] |
Personal Protective Equipment (PPE)
Before handling this compound acid for disposal, ensure the following personal protective equipment is worn to minimize exposure and ensure safety.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
-
Hand Protection: Wear chemical impermeable gloves.[2]
-
Skin and Body Protection: Wear a lab coat or appropriate protective clothing.[2]
-
Respiratory Protection: While generally not required, if dust formation is unavoidable, use appropriate respiratory protection.[3]
Disposal Procedures
The appropriate disposal method for this compound acid depends on the quantity and concentration of the waste. Follow the decision-making workflow below to determine the correct procedure.
-
Determine the quantity: Is it a small or large quantity of waste?
-
Determine the form: Is the waste in solid form or an aqueous solution?
-
Check for other hazardous components: Is the ferulic acid mixed with other hazardous chemicals? If so, the disposal procedure must account for all components of the mixture.
-
For large quantities or solid waste:
-
Collect the waste in a suitable, labeled, and closed container.[2]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Arrange for disposal through your institution's hazardous waste management program.
-
-
For very small volumes of non-hazardous aqueous solutions:
-
Some regulations may permit the neutralization of corrosive wastes that have no other hazardous characteristics.[4]
-
If institutional policy allows, neutralize the solution to a pH between 5.5 and 9.5.[4] This should be done in a fume hood, wearing appropriate PPE, as heat and vapors may be generated.[4]
-
After neutralization, the solution may be disposed of down the drain with a large water flush (at least 20 parts water).[4]
-
Important: This method is only for very small volumes and should only be performed by trained personnel who are comfortable with the procedure.[4]
-
-
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[2]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate personnel to a safe area.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate personal protective equipment, including chemical impermeable gloves, safety goggles, and a lab coat.[2]
-
Take up the spilled material mechanically and place it in appropriate containers for disposal.[5]
-
Keep the spilled chemical away from drains, surface water, and groundwater.[5][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound acid.
References
Essential Safety and Handling Protocols for IMD-Ferulic
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling IMD-Ferulic, a derivative of ferulic acid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Immediate Safety Information
This compound, like its parent compound ferulic acid, is considered a hazardous substance.[1] It is harmful if swallowed and can cause skin, eye, and respiratory system irritation.[1][2][3][4]
Hazard Identification:
-
Oral Toxicity: Harmful if ingested.[1][5] Accidental ingestion may cause serious health damage.[1]
-
Skin Irritation: Causes skin irritation.[2][3][4] Pre-existing dermatitis may be accentuated, and it should not come into contact with open cuts or abraded skin.[1]
-
Respiratory Irritation: May cause respiratory system irritation.[2][3][4]
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Handle with protective gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[6] | To prevent skin contact and irritation.[1][6] |
| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] | To protect against eye irritation from dust or splashes.[1][3] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Work clothes should be laundered separately.[1] | To minimize skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area.[1] If ventilation is inadequate, use a NIOSH-certified respirator. The type of respirator will depend on the local concentration of the material.[1] | To prevent inhalation of dust, which can cause respiratory irritation.[1][2][4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always use in a well-ventilated area.[1] Both local exhaust and general room ventilation are recommended.[5]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke when handling.[1] Always wash hands with soap and water after handling.[1]
-
Storage: Keep containers securely sealed when not in use.[1] Store in a dry, cool, and well-ventilated place.[3] Avoid physical damage to containers.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[1]
Spill Management:
-
Minor Spills:
-
Major Spills:
-
Alert personnel in the area and contact emergency responders.[1]
-
Control personal contact by wearing appropriate protective clothing.[1]
-
Prevent spillage from entering drains or water courses.[1]
-
If dry, use dry clean-up procedures. If wet, vacuum or shovel up and place in labeled containers for disposal.[1]
-
Wash the area with large amounts of water and prevent runoff into drains.[1]
-
Disposal:
-
Dispose of contents and container in accordance with national regulations.[2] Place in a sealed, labeled container for disposal.[1]
Experimental Protocol Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
